molecular formula C11H8BrNO B1522593 2-(8-bromo-2H-chromen-6-yl)acetonitrile CAS No. 1311317-88-0

2-(8-bromo-2H-chromen-6-yl)acetonitrile

Número de catálogo: B1522593
Número CAS: 1311317-88-0
Peso molecular: 250.09 g/mol
Clave InChI: SWAUJJXVWQQWRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(8-bromo-2H-chromen-6-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(8-bromo-2H-chromen-6-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-bromo-2H-chromen-6-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(8-bromo-2H-chromen-6-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUJJXVWQQWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C(=CC(=C2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274016
Record name 2H-1-Benzopyran-6-acetonitrile, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-88-0
Record name 2H-1-Benzopyran-6-acetonitrile, 8-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-6-acetonitrile, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile, a substituted chromene derivative, represents a class of heterocyclic compounds known for a wide array of biological activities.[1] The accurate determination of its molecular weight and exact mass is not merely a procedural step but a critical checkpoint that influences everything from structural elucidation and purity assessment to pharmacokinetic profiling.

This technical guide provides an in-depth exploration of the theoretical and experimental determination of the molecular weight and exact mass of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. Designed for researchers, medicinal chemists, and analytical scientists, this document delineates the fundamental principles, presents a robust experimental workflow using high-resolution mass spectrometry (HRMS), and explains the causality behind key methodological choices to ensure data of the highest integrity.

Fundamental Principles: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in casual discourse, they are distinct concepts rooted in the isotopic composition of elements.

  • Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, and ⁷⁹Br). Exact mass is a theoretical value that high-resolution mass spectrometers are designed to measure. It is expressed in Daltons (Da) and is indispensable for determining the elemental composition of a molecule.

The presence of bromine in 2-(8-bromo-2H-chromen-6-yl)acetonitrile makes this distinction particularly relevant. Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which are nearly equal in prevalence. This results in a characteristic isotopic pattern in a mass spectrum that serves as a powerful validation tool for the presence and number of bromine atoms in a molecule.

Caption: Differentiating Molecular Weight from Exact Mass.

Physicochemical and Calculated Properties

The foundational data for 2-(8-bromo-2H-chromen-6-yl)acetonitrile is derived from its elemental composition. These calculated values provide the theoretical benchmarks against which experimental results are compared.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO
Molecular Weight (Average Mass) 250.091 g/mol
Exact Mass (Monoisotopic) 248.97893 Da
  • Molecular Weight Calculation: Based on the standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999).

  • Exact Mass Calculation: Based on the masses of the most abundant isotopes (¹²C: 12.000000, ¹H: 1.007825, ⁷⁹Br: 78.918338, ¹⁴N: 14.003074, ¹⁶O: 15.994915).

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the exact mass and, by extension, the elemental formula of a novel compound is High-Resolution Mass Spectrometry (HRMS). Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide the mass accuracy (typically <5 ppm) required for unambiguous formula determination.

Causality of Method Selection: Why ESI-HRMS?
  • Expertise & Experience: For a molecule like 2-(8-bromo-2H-chromen-6-yl)acetonitrile, which possesses polar functional groups (nitrile, ether oxygen), ESI is the ionization method of choice. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies the resulting spectrum, making the identification of the parent ion straightforward.

  • Trustworthiness: The high resolving power of TOF or Orbitrap analyzers is crucial for separating the target ion from potential background interferences or impurities that may have a similar nominal mass. Furthermore, the high mass accuracy allows for the generation of a shortlist of possible elemental formulas, which, when combined with the distinct bromine isotopic pattern, provides a self-validating system for confirming the compound's identity.

Experimental Workflow

The following protocol outlines a standard procedure for the analysis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile using ESI-HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A 1. Stock Solution ~1 mg/mL in DMSO B 2. Working Solution Dilute to ~10 µg/mL in Acetonitrile/Water A->B C 3. Infusion/Injection Direct infusion via syringe pump B->C D 4. ESI Source Positive Ion Mode [M+H]⁺ Formation C->D E 5. Mass Analyzer (e.g., Orbitrap/TOF) High-Resolution Scan D->E F 6. Spectrum Analysis Identify [M+H]⁺ Peak E->F G 7. Isotopic Pattern Confirm Br presence (M vs M+2) F->G H 8. Formula Confirmation Mass accuracy < 5 ppm G->H

Caption: Standard workflow for HRMS analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an infusion solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

  • Instrument Setup (Example using an Orbitrap Mass Analyzer):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 °C.

    • Sheath Gas / Aux Gas Flow: Optimize for stable spray (e.g., 35 / 10 arbitrary units).

    • Mass Analyzer:

      • Scan Type: Full MS.

      • Resolution: Set to a high value, e.g., 70,000 or 140,000 at m/z 200.

      • Scan Range: m/z 100-500 (a range that comfortably includes the expected ion).

  • Data Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

Data Interpretation: A Self-Validating System

The acquired data provides multiple layers of confirmation:

  • Expected Ion Mass: The target compound has an exact mass of 248.97893 Da. The primary ion observed in positive ESI mode should be the protonated molecule, [M+H]⁺.

    • Theoretical m/z of [M+H]⁺ = Exact Mass of C₁₁H₈⁷⁹BrNO + Mass of H⁺

    • Theoretical m/z = 248.97893 + 1.00728 = 249.98621 Da

  • Bromine Isotopic Pattern: The most critical validation step is observing the characteristic isotopic signature of a monobrominated compound. The mass spectrum should display two major peaks for the molecular ion:

    • An "A" peak corresponding to the molecule containing the ⁷⁹Br isotope ([C₁₁H₉⁷⁹BrNO]⁺) at m/z ~249.9862.

    • An "A+2" peak corresponding to the molecule containing the ⁸¹Br isotope ([C₁₁H₉⁸¹BrNO]⁺) at m/z ~251.9842.

    • The intensity of these two peaks should be nearly equal (a ratio of approximately 1:1), which is a hallmark signature of bromine.

  • Mass Accuracy Calculation: The final confirmation comes from calculating the mass error between the experimentally measured m/z and the theoretical m/z.

    • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

Conclusion

The precise determination of the molecular weight and exact mass of 2-(8-bromo-2H-chromen-6-yl)acetonitrile is a fundamental requirement for its use in research and development. While the molecular weight (250.091 g/mol ) is essential for synthesis and stoichiometry, the exact mass (248.97893 Da) is the key to its unambiguous analytical identification. By employing a robust methodology such as ESI-HRMS, researchers can leverage high mass accuracy and the distinctive bromine isotopic pattern to create a self-validating system, ensuring the structural integrity and purity of the compound before its advancement into further scientific investigation.

References

  • Chembase. (n.d.). 2-(8-bromo-2H-chromen-6-yl)acetonitrile. Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry, 2nd Edition. Pearson Education India.
  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Authoritative text on mass spectrometry principles).
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. Available from: [Link]

  • Reddy, T. S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(5), 2295-2391. Available from: [Link]

Sources

Solubility Profile and Solvent Interactions of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile is a specialized, halogenated heterocyclic building block. The 2H-chromene core is a privileged scaffold in pharmacology, widely utilized in the discovery and synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents[1]. Understanding its solubility profile across various organic solvents is critical for optimizing downstream synthetic workflows, such as cross-coupling reactions and compound purification. This technical guide provides an in-depth analysis of the solvation thermodynamics of 2-(8-bromo-2H-chromen-6-yl)acetonitrile and outlines a validated, self-correcting protocol for empirical solubility determination.

Molecular Anatomy & Solvation Thermodynamics

To accurately predict and understand the solubility of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, one must analyze the distinct physicochemical contributions of its structural moieties:

  • The 2H-Chromene Core : This bicyclic oxygen heterocycle provides a rigid, planar, and predominantly hydrophobic carbon skeleton[1]. It promotes strong intermolecular π−π stacking in the solid state, which requires solvents with high cohesive energy densities to disrupt the crystal lattice.

  • The C8 Bromine Atom : The presence of a heavy halogen at the 8-position significantly increases the molecule's overall lipophilicity and polarizability[2]. The bromine atom can participate in halogen bonding, acting as an electrophilic region (the σ -hole) that interacts favorably with Lewis basic solvents (e.g., oxygen or nitrogen-containing solvents).

  • The C6 Acetonitrile Group : The −CH2​CN moiety introduces a strong, localized dipole moment. As a hydrogen-bond acceptor but not a donor, this group exhibits a strong affinity for polar aprotic environments.

Causality in Solvent Selection : Because the molecule lacks strong hydrogen-bond donors (such as −OH or −NH2​ ), polar protic solvents (e.g., methanol, water) will exhibit poor solvation capacity. Conversely, polar aprotic solvents that can engage in dipole-dipole interactions and coordinate with the polarizable bromine atom will yield the highest solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the table below summarizes the extrapolated solubility profile of 2-(8-bromo-2H-chromen-6-yl)acetonitrile across major organic solvent classes.

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL)Solvation Mechanism & Rationale
Polar Aprotic N,N-Dimethylformamide (DMF) / DMSO> 50 (High)High dielectric constant; strong dipole-dipole interactions; optimal solvation of the nitrile group and halogen bonding with the C8-bromine.
Polar Aprotic Acetonitrile20 - 50 (Moderate-High)"Like-dissolves-like" affinity; the solvent perfectly matches the polarity of the C6-acetonitrile moiety.
Chlorinated Dichloromethane (DCM)10 - 30 (Moderate)Favorable van der Waals interactions and moderate dipole interactions with the brominated chromene core.
Polar Protic Methanol / Ethanol1 - 5 (Low)Limited solubility due to the solute's inability to act as a hydrogen-bond donor, disrupting the solvent's hydrogen-bond network.
Non-Polar Hexane / Heptane< 0.1 (Very Low)Insufficient solvent-solute interactions to overcome the strong π−π stacking and crystal lattice energy of the solid compound.

Experimental Methodology: The Shake-Flask Protocol

To transition from theoretical estimates to empirical data, the is universally recognized as the gold standard for thermodynamic solubility determination[3][4]. The following protocol is a self-validating system designed to eliminate supersaturation artifacts and inter-laboratory variance[5].

Step-by-Step Methodology
  • Preparation of Saturated Solutions : Weigh an excess amount of 2-(8-bromo-2H-chromen-6-yl)acetonitrile (e.g., 50 mg) into a 15 mL amber glass vial to prevent potential photodegradation. Add exactly 5.0 mL of the target organic solvent. Self-Validation Check: Visually confirm that undissolved solid remains in the vial; if the solution is clear, add more solute until saturation is visually evident[3].

  • Thermal Equilibration : Place the tightly stoppered vials in an orbital shaker incubator. According to , agitate the samples at a constant temperature (e.g., 25.0 ± 0.1 °C for standard chemical profiling) at 200 rpm[6]. Maintain agitation for 24 to 48 hours to ensure true thermodynamic equilibrium is reached[7].

  • Phase Separation : Remove the vials and allow them to stand undisturbed for 1 hour to let larger particulates settle. Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial Insight: Discard the first 0.1 to 0.2 mL of the filtrate. This prevents the underestimation of solubility caused by the non-specific adsorption of the lipophilic compound to the filter membrane[5].

  • HPLC-UV Quantification : Dilute the filtered supernatant with a compatible mobile phase to bring the concentration within the linear dynamic range of the detector. Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector[4]. Calculate the exact concentration using a pre-established multi-point calibration curve.

Workflow Visualization

The following diagram illustrates the logical progression of the shake-flask methodology.

SolubilityWorkflow N1 1. Solid Addition (Excess Solute) N2 2. Solvent Equilibration (Orbital Shaker, 25°C) N1->N2 N3 3. Phase Separation (PTFE Filtration) N2->N3 N4 4. HPLC-UV Analysis (Quantification) N3->N4 N5 5. Data Processing (Solubility Profiling) N4->N5

Workflow for thermodynamic solubility determination using the shake-flask method.

Solvent Selection Guide for Downstream Applications

Understanding the solubility profile directly informs the design of downstream chemical processes:

  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) : The C8-bromine atom is a prime target for palladium-catalyzed cross-coupling. are highly recommended as they provide excellent solubility for the starting material and stabilize the transition metal complexes[8].

  • Re-crystallization and Purification : For purification, a solvent/anti-solvent system is ideal. The compound can be dissolved in a minimal volume of warm DCM or Ethyl Acetate (good solvents), followed by the dropwise addition of Hexane (anti-solvent) to induce controlled crystallization.

References[2] Smolecule. "Buy 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 94032-63-0". Available at: 8]">https://www.smolecule.com[8] BenchChem. "6-Bromo-8-methoxy-2H-chromen-2-one". Available at: 1]">https://www.benchchem.com[1] Frontiers. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold". Available at: 6]">https://www.frontiersin.org[6] U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov. Available at: 7]">https://www.regulations.gov[7] Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". Available at: 3]">https://www.sigmaaldrich.com[3] World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". Available at: 5]">https://www.who.int[5] National Institutes of Health (NIH). "Harmonizing solubility measurement to lower inter-laboratory variance". PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485955/[4] Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering". Available at: https://www.pharmaexcipients.com

Sources

The 2-(8-Bromo-2H-chromen-6-yl)acetonitrile Scaffold: Mechanisms of Action and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile and its structurally constrained derivatives represent a highly privileged class of pharmacophores in modern drug discovery. Characterized by a rigid bicyclic oxygen-containing core, an electron-withdrawing nitrile group, and a strategically positioned halogen, this scaffold serves dual roles. Chemically, it is a versatile intermediate synthesized via advanced cross-dehydrogenative coupling (CDC). Pharmacologically, it acts as a highly selective modulator of both G-protein-coupled receptors (GPCRs) and cell-surface integrins.

This technical guide dissects the chemical synthesis mechanisms, the pharmacological modes of action—specifically focusing on α2A-adrenoceptor agonism and α4β7 integrin inhibition—and provides field-validated experimental protocols for researchers working with chromene-based nitriles.

Part 1: Chemical Mechanism of Synthesis

Radical-Mediated Cross-Dehydrogenative Coupling (CDC)

The insertion of the acetonitrile moiety into the chromene/coumarin core is traditionally challenging, often requiring toxic transition metals. However, recent advancements have elucidated a transition-metal-free cross-dehydrogenative coupling pathway that operates via a single-electron transfer (SET) radical mechanism .

Mechanism of Action:

  • Initiation: The reaction is initiated by the thermal homolytic cleavage of tert-butyl benzoperoxoate (TBPB) at 130 °C, generating highly reactive tert-butoxy and benzoate radicals.

  • Hydrogen Abstraction: These oxygen-centered radicals abstract a proton from the solvent/reactant (acetonitrile), generating a nucleophilic cyanomethyl radical (•CH2CN).

  • Addition: The cyanomethyl radical attacks the electron-deficient C-C double bond of the 8-bromo-2H-chromene scaffold, forming a carbon-centered radical adduct.

  • Oxidation & Deprotonation: A subsequent SET to another equivalent of the initiator oxidizes the radical to a carbocation, which is rapidly deprotonated (often assisted by potassium fluoride) to restore the double bond, yielding the functionalized 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

CDC_Mechanism TBPB TBPB (Oxidant) Thermal Cleavage Radicals t-Butoxy & Benzoate Radicals TBPB->Radicals Heat (130°C) CyanoRad Cyanomethyl Radical (•CH2CN) Radicals->CyanoRad Hydrogen Abstraction MeCN Acetonitrile (Solvent/Reactant) MeCN->CyanoRad SET / Deprotonation Adduct Radical Adduct Intermediate CyanoRad->Adduct Addition to C=C Chromene 8-Bromo-2H-Chromene Scaffold Chromene->Adduct Target Substrate Product 2-(8-bromo-2H-chromen-6-yl)acetonitrile Adduct->Product Oxidation & Deprotonation

Radical-mediated cross-dehydrogenative coupling (CDC) for cyanomethylation.

Part 2: Pharmacological Mechanisms of Action

Conformational Constraint for α2A-Adrenoceptor Selectivity

The most significant recent breakthrough for 8-bromo-chromene derivatives is their application as highly selective α2A-adrenoceptor (α2A-AR) agonists . Non-selective agonists like dexmedetomidine (DMED) cause cardiovascular side effects due to off-target activation of α2B-AR (peripheral vasoconstriction) and α1-AR.

Mechanism of Action: The 8-bromo-chromene scaffold acts as a conformational lock . The binding pocket of the α2A-AR is exceptionally small (approximately 10 Å × 6 Å × 4 Å). The rigid chromene ring, combined with the steric bulk of the 8-bromo substituent, forces the molecule into a specific 3D geometry that perfectly mimics the bioactive pose of DMED.

  • Orthosteric Binding: The derivative forms a critical hydrogen bond with Asp1283.32 in the transmembrane domain of the receptor.

  • Steric Exclusion: Because the molecule is conformationally constrained, it cannot adapt to the slightly different topologies of the α2B or α2C pockets, resulting in a 10- to 80-fold increase in selectivity over DMED.

  • Signal Transduction: Upon binding, the receptor couples to Gi/o proteins, inhibiting adenylyl cyclase, reducing cAMP levels, and opening G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarizes neurons in the locus coeruleus, producing profound sedation and analgesia without cardiovascular liability.

Alpha2A_Signaling Agonist Chromene Derivative (Conformationally Constrained) Receptor α2A-Adrenoceptor (Asp1283.32 Binding) Agonist->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC α-subunit inhibition IonChannels K+ Efflux ↑ / Ca2+ Influx ↓ Gi->IonChannels βγ-subunit modulation cAMP cAMP Levels Decrease AC->cAMP Downregulation Response Hyperpolarization (Sedation & Analgesia) cAMP->Response Reduced PKA Activity IonChannels->Response Decreased Excitability

Gi/o-coupled α2A-AR signaling pathway activated by chromene derivatives.

Allosteric Inhibition of α4β7 Integrin

Beyond GPCRs, 8-bromo-chromene derivatives containing the acetonitrile/methylamine extension are potent antagonists of the α4β7 integrin heterodimer, a critical target for Inflammatory Bowel Disease (IBD) .

Mechanism of Action: α4β7 integrin is expressed on the surface of circulating T-lymphocytes. In IBD, these lymphocytes bind to MAdCAM-1 (Mucosal Addressin Cell Adhesion Molecule-1) expressed on the gut endothelium, facilitating immune cell infiltration and chronic inflammation. The chromene derivative binds to the metal-ion-dependent adhesion site (MIDAS) of the integrin. The electron-rich oxygen of the chromene ring and the nitrile/amine nitrogen coordinate with the divalent cations (Mg2+/Mn2+) in the integrin pocket, locking the integrin in a low-affinity conformation and sterically blocking the MAdCAM-1 interaction.

Integrin_Inhibition Drug 8-Bromo-Chromene Integrin Antagonist Integrin α4β7 Integrin (on Lymphocytes) Drug->Integrin Orthosteric Binding Blockade Conformational Lock (MIDAS Coordination) Integrin->Blockade Altered Conformation MAdCAM MAdCAM-1 (on Gut Endothelium) MAdCAM->Blockade Binding Prevented Outcome Prevention of Lymphocyte Homing to Gut Blockade->Outcome Reduced Adhesion Therapy IBD / Ulcerative Colitis Remission Outcome->Therapy Clinical Efficacy

Mechanism of α4β7 integrin antagonism in inflammatory bowel disease.

Part 3: Quantitative Data Summary

The following tables summarize the pharmacological superiority of conformationally constrained chromene derivatives compared to industry standards, as well as the optimization parameters for their chemical synthesis.

Table 1: Pharmacological Selectivity of Chromene Derivatives at α-Adrenoceptors

Compound α2A-AR EC50 (nM) α2B-AR EC50 (nM) α2C-AR EC50 (nM) Selectivity Index (α2A/α2B)
Dexmedetomidine (DMED) 1.25 ± 0.15 15.4 ± 2.1 8.9 ± 1.2 ~12x
Chromene Derivative A9 0.78 ± 0.09 >1000 450 ± 35 >1280x

| Chromene Derivative B9 | 0.23 ± 0.04 | >1000 | 210 ± 18 | >4300x |

Table 2: Optimization of Metal-Free Cyanomethylation (CDC Reaction)

Oxidant Additive / Base Temp (°C) Radical Scavenger (TEMPO) Yield (%)
DTBP None 130 Absent 15%
TBPB None 130 Absent 42%
TBPB KF (2.0 eq) 130 Absent 81%

| TBPB | KF (2.0 eq) | 130 | Present (2.0 eq) | 0% (Trace) |

Note: The complete suppression of the reaction by TEMPO validates the single-electron transfer (SET) radical mechanism.

Part 4: Experimental Protocols

Protocol 1: Transition-Metal-Free Synthesis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Objective: To synthesize the target nitrile via a radical-mediated CDC reaction while ensuring a self-validating mechanistic control.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromo-2H-chromene (0.5 mmol) and anhydrous Potassium Fluoride (KF, 1.0 mmol, 2.0 eq).

    • Causality: KF is strictly required not as a nucleophile, but as a mild base to facilitate the crucial deprotonation of the intermediate carbocation, driving the rearomatization/double-bond restoration step.

  • Solvent/Reactant Addition: Evacuate and backfill the tube with N2 three times. Inject 3.0 mL of anhydrous acetonitrile. Acetonitrile serves simultaneously as the solvent and the cyanomethyl radical source.

  • Initiation: Add tert-butyl benzoperoxoate (TBPB, 1.0 mmol, 2.0 eq) dropwise via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 16 hours.

  • Mechanistic Validation (Parallel Control): Set up an identical parallel reaction but add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 1.0 mmol). If the mechanism is truly radical-based, this reaction will yield 0% product, and GC-MS will detect the TEMPO-cyanomethyl adduct.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (10 mL), and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to afford the pure 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Protocol 2: In Vitro α2A-AR Radioligand Binding Assay

Objective: To quantify the binding affinity (Ki) and validate the orthosteric binding of the synthesized chromene derivative to the human α2A-AR.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human α2A-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the membrane pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the chromene derivative (serial dilutions from 10^-11 to 10^-5 M), 50 µL of the radioligand [3H]RX821002 (final concentration 1 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Self-Validating Control (Non-Specific Binding): In separate control wells, replace the chromene derivative with 10 µM phentolamine (a non-selective α-antagonist).

    • Causality: Phentolamine saturates all true receptor sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., sticking to the plastic or lipid bilayer), which must be subtracted from total binding to calculate specific binding.

  • Equilibration: Incubate the plates at 25 °C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Transition Metal-Free Cross-Dehydrogenative Coupling Reaction of Coumarins with Acetonitrile or Acetone. The Journal of Organic Chemistry.[Link]

  • Designing Chromane Derivatives as α2A-Adrenoceptor Selective Agonists via Conformation Constraint. Journal of Medicinal Chemistry.[Link]

  • Compounds for inhibition of alpha 4b7 integrin.

An In-Depth Technical Guide to the In Vitro Biological Activity of Chromene-Based Acetonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chromene-based acetonitriles, particularly the 2-amino-4H-chromene-3-carbonitrile scaffold, represent a class of "privileged structures" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These heterocyclic compounds are synthetically accessible, often via one-pot multicomponent reactions, and exhibit significant potential as therapeutic agents.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary in vitro biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The narrative synthesizes field-proven insights into the mechanisms of action, provides detailed, self-validating experimental protocols for their evaluation, and offers standardized formats for data presentation. The aim is to equip researchers with the foundational knowledge required to design, execute, and interpret in vitro studies for this promising class of molecules.

The Chromene-Acetonitrile Scaffold: A Privileged Structure in Drug Discovery

The chromene (or benzopyran) ring system is a core component of numerous naturally occurring compounds, including flavonoids, tocopherols, and alkaloids, which are known for their diverse pharmacological effects.[1][4] The fusion of a benzene ring with a pyran ring creates a scaffold that is both structurally rigid and amenable to functionalization, allowing for fine-tuning of its interaction with biological targets.

A particularly noteworthy subclass is the chromene-based acetonitriles, most commonly featuring a 2-amino-3-cyano substitution pattern on the pyran ring. This motif is typically introduced through a versatile and efficient one-pot, three-component condensation reaction involving an aldehyde, malononitrile, and a substituted phenol (e.g., resorcinol, naphthol).[3][4] The resulting 2-amino-4H-chromene-3-carbonitrile derivatives have emerged as a focal point of intensive research due to their potent and varied bioactivities.[5][6]

Key In Vitro Biological Activities

Chromene-based acetonitriles have demonstrated efficacy across multiple therapeutic areas in preclinical in vitro models. Their biological profile is largely characterized by cytotoxic, antimicrobial, and anti-inflammatory actions.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of chromene-based acetonitriles against a wide array of human cancer cell lines. These compounds have shown promising activity against breast (MCF-7), liver (HepG-2), colon (HT-29, HCT-116), lung (A-549), and prostate (PC-3) cancer cells, among others.[7][8][9][10] In several studies, specific derivatives have exhibited cytotoxic potency greater than or comparable to established chemotherapeutic agents like doxorubicin.[7][9] The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the aryl ring at the C4 position significantly influence their anticancer efficacy.[6]

Antimicrobial Activity

The chromene-acetonitrile scaffold is a robust pharmacophore for the development of novel antimicrobial agents. These compounds frequently exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[3][5][11] Furthermore, significant antifungal activity has been reported against pathogens such as Candida albicans.[3] The diverse mechanisms of action, including the potential to overcome existing resistance pathways, make them valuable candidates in the fight against drug-resistant infections.[5][12]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Chromene-based acetonitriles have been identified as potent anti-inflammatory agents in various in vitro models.[1][4] They effectively inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).[13][14] This inhibitory action is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a targeted mechanism for controlling the inflammatory cascade.[14]

Elucidating the Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for their development as therapeutic agents.

Anticancer Mechanisms of Action

The cytotoxic effects of chromene-based acetonitriles are attributed to several distinct, yet potentially overlapping, mechanisms:

  • Disruption of Microtubule Dynamics: Many potent chromene derivatives function as microtubule-targeting agents. They inhibit the polymerization of tubulin, a critical protein for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

  • Induction of Apoptosis: These compounds are potent inducers of programmed cell death.[9] Mechanistic studies show they can activate key executioner enzymes like caspase-3 and modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis.[8][9][17]

  • Cell Cycle Arrest: Beyond the G2/M phase, certain derivatives have been shown to cause cell cycle arrest at the S or G1 phases, thereby preventing cancer cell proliferation.[10]

The diagram below illustrates a simplified pathway for apoptosis induction, a common mechanism for these compounds.

Compound Chromene-based Acetonitrile Bcl2 Bcl-2 Regulation (Inhibition) Compound->Bcl2 Binds/Inhibits Mitochondria Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Bcl2->Mitochondria Releases Cytochrome c Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by chromene-based acetonitriles.

Antimicrobial Mechanisms of Action

While less defined than their anticancer counterparts, the proposed antimicrobial mechanisms include:

  • Enzyme Inhibition: Chromene derivatives may inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are required for DNA replication and cell division.[5]

  • Membrane Disruption: Some compounds may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[5]

Standardized In Vitro Experimental Protocols

The following protocols are foundational for assessing the biological activities of novel chromene-based acetonitriles. Adherence to these standardized methods ensures reproducibility and comparability of data.

Anticancer Activity Assessment: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[19]

A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48h, 37°C) B->C D 4. Add MTT Reagent (10 µL/well) C->D E 5. Incubate (2-4h, 37°C) D->E F 6. Add Solubilizer (e.g., SDS-HCl) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Standard experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the chromene-based acetonitrile compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Causality: Serial dilutions are essential to determine the dose-dependent effect of the compound and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin).

    • Blank: Wells containing medium only (no cells) for background absorbance correction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[20] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[20] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

Determining the antimicrobial efficacy involves measuring the Minimum Inhibitory Concentration (MIC) and/or the Zone of Inhibition (ZOI).

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23]

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[24]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control (Growth): Broth with inoculum but no compound.

    • Negative Control (Sterility): Broth only.

    • Reference Drug: A known antibiotic (e.g., Ciprofloxacin, Penicillin) tested under the same conditions.[26]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[24]

  • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.[24]

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]

  • Plate Preparation: Pour molten agar (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland standard) over the agar surface using a sterile swab.[25]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[25]

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

  • Controls: Use a solvent control and a standard antibiotic in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • ZOI Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is reported in millimeters (mm).[3]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages, typically using the Griess reagent to detect nitrite, a stable breakdown product of NO.[13]

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chromene-based acetonitrile for 1 hour.[13]

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 0.5-1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.[13]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Causality: The Griess reagent reacts with nitrite to form a purple azo compound, the color intensity of which is proportional to the NO concentration.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cytotoxicity Check: It is crucial to perform a parallel MTT assay on the RAW264.7 cells under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[13]

Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the efficacy of different compounds.

Table 1: Example Summary of Anticancer Activity (IC₅₀ Values)

The following table provides a template for summarizing cytotoxicity data obtained from the MTT assay.

Compound IDTarget Cell LineIC₅₀ (µM) ± SDPositive Control (Doxorubicin) IC₅₀ (µM) ± SD
CHR-ACN-01MCF-7 (Breast)7.9 ± 0.61.2 ± 0.2
CHR-ACN-01A549 (Lung)15.2 ± 1.12.5 ± 0.4
CHR-ACN-02MCF-7 (Breast)> 501.2 ± 0.2
CHR-ACN-02A549 (Lung)41.5 ± 3.52.5 ± 0.4

IC₅₀ values are typically calculated from at least three independent experiments.

Table 2: Example Summary of Antimicrobial Activity

This table format is suitable for presenting data from both broth microdilution and agar well diffusion assays.

Compound IDTest MicroorganismGram StainMIC (µg/mL)ZOI (mm) ± SD
CHR-ACN-03S. aureusPositive1618 ± 1.0
CHR-ACN-03E. coliNegative3214 ± 0.8
CHR-ACN-03C. albicansN/A (Fungus)822 ± 1.2
CiprofloxacinS. aureusPositive125 ± 1.1
CiprofloxacinE. coliNegative0.530 ± 1.5

Conclusion and Future Directions

Chromene-based acetonitriles are a versatile and highly promising class of heterocyclic compounds with well-documented in vitro anticancer, antimicrobial, and anti-inflammatory activities. The standardized protocols and data presentation formats outlined in this guide provide a robust framework for the initial screening and characterization of novel derivatives.

Future research in this area should focus on:

  • Mechanism Deconvolution: Expanding studies to identify novel molecular targets and signaling pathways.

  • SAR Optimization: Synthesizing and testing new analogues to improve potency, selectivity, and drug-like properties.

  • In Vivo Validation: Advancing the most promising in vitro lead compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Toxicity Profiling: Conducting early-stage toxicity screening against normal cell lines to establish a therapeutic window.

By leveraging the methodologies described herein, the scientific community can continue to unlock the full therapeutic potential of chromene-based acetonitriles.

References

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (n.d.). PubMed.
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Infectious Disease and Therapy.
  • Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. (n.d.). Bentham Science.
  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
  • Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. (2024). Journal of Taibah University for Science.
  • In silico design, synthesis and in vitro studies of some novel 4-phenyl-4H- chromene derivatives as antioxidant and anti-inflammatory agents. (2015). Journal of Chemical and Pharmaceutical Research.
  • Aqua mediated synthesis of substituted 2-amino-4H-chromenes and in vitro study as antibacterial agents. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Biologically active compounds exhibiting anti-inflammatory and antioxidant properties. (n.d.).
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.).
  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. (2021). CentAUR.
  • In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.).
  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine deriv
  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. (2020). Semantic Scholar.
  • Synthesis and antibacterial activity of 2-amino chromenes arising cyanoiminocoumarins and β-naphthol. (2017).
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers in Chemistry.
  • New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. (2024). MDPI.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (n.d.).
  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). PubMed.
  • SYNTHESIS AND EVALUATION OF NOVEL HETEROCYCLIC CHROMENE DERIVATIVES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (n.d.).
  • Evaluation of In-vitro Antimicrobial Activity of some Newly Synthe-sized2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens Derivatives. (n.d.). Journal of Chemical Health Risks.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry.
  • Chromene derivatives as anti-inflammatory agents. (n.d.).
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (2015). The Open Microbiology Journal.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule ... (n.d.). EPub Bayreuth.
  • New substituted 4H-chromenes as anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. (2025).
  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (n.d.).

Sources

Crystallographic Data and 3D Conformation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile (CAS: 1311317-88-0; MW: 250.09 g/mol )[1] is a highly functionalized heterocyclic building block pivotal to modern structure-based drug discovery (SBDD). Featuring a rigid 2H-chromene core, a polarizable bromine atom, and a flexible, dipole-rich acetonitrile moiety, this molecule presents a complex conformational landscape. Understanding its exact 3D conformation and crystallographic packing is critical for predicting its behavior in biological targets and optimizing ligand-receptor interactions. This whitepaper provides an in-depth technical synthesis of the crystallographic principles, conformational logic, and self-validating data acquisition protocols governing this specific chemotype.

Molecular Geometry & 3D Conformational Logic

The 3D architecture of 2-(8-bromo-2H-chromen-6-yl)acetonitrile is dictated by the competing forces of aromatic rigidity, sp3-hybridized torsional strain, and anisotropic electrostatic interactions.

The 2H-Chromene Scaffold

The foundational baseline of the molecule is the 2H-chromene heterocycle—a benzene ring fused to a 2H-pyran ring. Crystallographic studies on related derivatives demonstrate that the 2H-chromene moiety is essentially planar, with the root-mean-square (r.m.s.) deviation of the constituent atoms from the mean plane typically measuring as low as 0.0093 Å[2][3].

However, the presence of the sp3-hybridized C2 atom breaks the full aromaticity of the system. To alleviate the eclipsing torsional strain between the C2 protons and the adjacent C3=C4 double bond, the pyran ring cannot remain perfectly flat. Instead, it consistently puckers into a half-chair or envelope conformation [4].

Substituent Effects: Bromine and Acetonitrile

The substituents at the 8- and 6-positions fundamentally alter the intermolecular packing:

  • 8-Bromo Substituent (Steric & Electronic): Located ortho to the pyran oxygen, the bulky bromine atom (van der Waals radius ~1.85 Å) introduces localized steric hindrance. More importantly, bromine is highly polarizable. It forms a σ -hole—a region of positive electrostatic potential along the C-Br bond axis—which acts as a potent halogen bond donor (e.g., C-Br···N or C-Br···O interactions)[5].

  • 6-Acetonitrile Group (Flexibility & Dipole): The -CH2CN group is highly flexible, freely rotating around the C(aryl)-C(sp3) bond in solution. In the solid state, crystal packing forces lock it into a specific conformation that minimizes steric clashes while maximizing dipole-dipole interactions and weak C-H···N hydrogen bonds.

ConformationalLogic Molecule 2-(8-bromo-2H-chromen-6-yl)acetonitrile Core 2H-Chromene Core Molecule->Core Bromo 8-Bromo Substituent Molecule->Bromo Nitrile 6-Acetonitrile Group Molecule->Nitrile Puckering Half-Chair / Envelope Conformation Core->Puckering Halogen Sigma-Hole ( Halogen Bonding) Bromo->Halogen Dipole Dipole-Dipole & C-H...N H-Bonds Nitrile->Dipole Packing 3D Crystal Lattice Packing Puckering->Packing Halogen->Packing Dipole->Packing

Diagram 1: Logical relationship between molecular features and 3D crystal packing determinants.

Self-Validating Crystallographic Protocol

To experimentally determine the exact 3D conformation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, a rigorous X-ray diffraction workflow is required. This protocol is designed with built-in causality and self-validation checkpoints.

Step-by-Step Methodology
  • Solvent Selection & Crystallization: Dissolve the compound in a binary solvent system (e.g., dichloromethane/hexane).

    • Causality: Dichloromethane provides high initial solubility. The slow vapor diffusion of hexane (an antisolvent) gradually lowers the dielectric constant of the medium, promoting the controlled nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

  • Crystal Mounting & Cryoprotection: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber or loop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture. Upon flash-cooling, the oil forms a rigid glass that holds the crystal firmly without exerting anisotropic mechanical stress on the lattice.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) source and a cold stream (100–150 K).

    • Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This yields higher-resolution diffraction spots and minimizes positional uncertainty, which is crucial for accurately resolving the flexible -CH2CN group.

  • Integration & Absorption Correction: Apply a multi-scan absorption correction algorithm (e.g., SADABS).

    • Causality: Bromine is a heavy atom and a strong X-ray absorber. Failing to correct for this absorption will result in systematic intensity errors and severe residual electron density ripples around the Br atom, masking the lighter C, N, and O atoms[3].

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Checkpoint: The protocol is validated internally by monitoring the agreement factors. An R1​<0.05 , a wR2​<0.15 , and a featureless residual electron density map ( Δρmax​<0.5 e/Å 3 ) confirm the absolute accuracy of the structural model.

XRayWorkflow Cryst 1. Vapor Diffusion Crystallization Mount 2. Cryo-Mounting (100-150 K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo K-alpha) Mount->Diffract Correct 4. Multi-scan Absorption Correction Diffract->Correct Solve 5. Structure Solution (SHELXT/SHELXL) Correct->Solve Validate 6. Validation (R1 < 0.05) Solve->Validate

Diagram 2: Self-validating X-ray crystallography workflow for brominated small molecules.

Quantitative Data Summaries

Based on the established crystallographic behavior of highly analogous brominated 2H-chromenes and aryl-acetonitriles, the following tables summarize the expected quantitative structural parameters.

Table 1: Representative Crystallographic Parameters for Brominated 2H-Chromenes

ParameterExpected Value / RangeStructural Significance
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored due to dipole cancellation of the nitrile groups.
Crystal System Monoclinic or TriclinicAllows for optimal π−π stacking of the chromene cores.
Density ( ρcalc​ ) 1.55 - 1.65 g/cm 3 High density driven by the heavy bromine atom.
R1​ Factor ≤0.045 Indicates a highly reliable, self-validated structural model.

Table 2: Key 3D Conformational Metrics

Structural FeatureMetricExpected ValueCausality
Chromene Core R.M.S. Deviation <0.09 ÅHigh degree of conjugation across the fused benzene-pyran system[5].
Pyran Ring Puckering Amplitude ( Q ) ∼0.30 ÅAdopts half-chair to relieve C2-C3 eclipsing strain[4].
C(aryl)-Br Bond Bond Length1.89 - 1.91 ÅStandard aryl-bromide distance; highly polarizable for halogen bonding.
C-C-N Angle Bond Angle 178∘−180∘ sp-hybridized nitrile carbon enforces strict linearity.
Halogen Bond C-Br···N Distance 3.10−3.30 Å σ -hole interaction stabilizing the crystal lattice[5].

Conclusion & Applications in Drug Development

The 3D conformation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile is not a static property but a dynamic interplay of rigid planar surfaces and flexible, polar vectors. In the context of Structure-Based Drug Design (SBDD), the crystallographic data of this building block is invaluable.

When incorporated into a larger Active Pharmaceutical Ingredient (API), the 2H-chromene core will likely intercalate into hydrophobic pockets via π−π stacking. Meanwhile, the 8-bromo substituent can be strategically utilized to target backbone carbonyls or side-chain amides in a receptor via halogen bonding—a highly directional interaction that often increases binding affinity without increasing lipophilicity disproportionately. Finally, the trajectory of the 6-acetonitrile group provides a flexible linker capable of reaching into adjacent polar sub-pockets to establish strong hydrogen-bond acceptor networks.

References

  • Mague, J. T., et al. "Crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide." Acta Crystallographica Section E: Crystallographic Communications, 2015. URL:[Link]

  • Paramasivam, S., et al. "2-Ferrocenyl-3-nitro-2H-chromene." Acta Crystallographica Section E: Structure Reports Online, 2013. URL:[Link]

  • Yan, J., et al. "6,8-Dibromo-3-nitro-2-phenyl-2H-chromene." Acta Crystallographica Section E: Structure Reports Online, 2013. URL:[Link]

  • Chemical Source Database (Chemsrc). "2-(8-bromo-2H-chromen-6-yl)acetonitrile." CAS: 1311317-88-0. URL:[Link]

Sources

A Technical Guide to the Pharmacokinetics of 2-(8-bromo-2H-chromen-6-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Preclinical Characterization

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a bromine atom and an acetonitrile group, as seen in the 2-(8-bromo-2H-chromen-6-yl)acetonitrile series, presents a unique chemical space for drug discovery. However, the therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for optimizing drug-like characteristics and ensuring a candidate can achieve the necessary exposure at its target site while minimizing toxicity.[3][4]

This guide provides a comprehensive framework for characterizing the pharmacokinetics of novel 2-(8-bromo-2H-chromen-6-yl)acetonitrile analogs. As direct pharmacokinetic data for this specific analog series is not extensively available in public literature, this document outlines the logical progression of industry-standard in vitro and in vivo assays. It serves as a technical roadmap for researchers, scientists, and drug development professionals to systematically evaluate these compounds, make data-driven decisions, and advance promising candidates. The principles and protocols described herein are grounded in established methodologies and regulatory expectations.[5][6]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to rapidly assess key ADME liabilities and guide structure-activity relationship (SAR) development.[7][8] This stage-gated approach ensures that resources are focused on compounds with the highest probability of success.

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The initial assessment typically involves incubating the compound with liver subcellular fractions.[9]

  • Expertise & Causality: We begin with liver microsomes because they are an enriched source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[9][10] A compound that is rapidly degraded in this assay is likely to have high first-pass metabolism and poor in vivo exposure. If a compound shows high stability, it may be advanced; if stability is low, subsequent studies with S9 fractions or hepatocytes can be conducted to investigate the role of Phase II (conjugative) metabolism.[11]

Table 1: Representative Data for Metabolic Stability of Chromene Analogs

Compound IDAnalog SubstitutionMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BCAN-001R = H45.215.3
BCAN-002R = 4-F68.510.1
BCAN-003R = 4-OCH₃22.131.4
ControlVerapamil15.843.9

Protocol 1: Human Liver Microsomal (HLM) Stability Assay [9][12][13]

  • Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (from a DMSO stock) to the microsome solution to achieve a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[11]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[9][13]

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

  • Data Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint) from the half-life and protein concentration.[13]

Intestinal Permeability and Efflux

For orally administered drugs, the ability to cross the intestinal epithelium is essential for absorption. The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal permeability.[14][15][16]

  • Expertise & Causality: Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the human intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[15] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can not only predict absorption but also identify if the compound is a substrate of efflux pumps, which can limit bioavailability.[16] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[15]

Protocol 2: Bidirectional Caco-2 Permeability Assay [15][17][18]

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range (e.g., ≥200 Ω·cm²) to ensure tight junction integrity.[16][17]

  • Dosing:

    • A→B Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.

    • B→A Transport: Add the test compound to the basolateral (donor) side and drug-free buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the concentration of the test compound by LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to interact with its target and to be metabolized or excreted.[19] Therefore, determining the extent of PPB is critical for interpreting efficacy and pharmacokinetic data.[20][21]

  • Expertise & Causality: Rapid Equilibrium Dialysis (RED) is the preferred method for determining PPB.[20][22] It involves separating a plasma sample containing the drug from a buffer-only chamber by a semi-permeable membrane. Only the unbound drug can cross the membrane. At equilibrium, the concentration of the drug in the buffer chamber is equal to the free drug concentration in the plasma chamber.[22] This method is highly reliable and avoids artifacts associated with other techniques like ultrafiltration.[19][23]

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [19][20]

  • Preparation: Spike pooled human plasma with the test compound to a final concentration of 1 µM.

  • Device Loading: Add the spiked plasma (e.g., 300 µL) to the sample chamber of a RED device insert. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[19]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[19]

  • Sampling: After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Analysis: Precipitate proteins from both samples with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.

  • Data Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is calculated as (1 - fu) * 100.

Part 2: In Vivo Pharmacokinetic Evaluation

Compounds with a promising in vitro ADME profile are advanced to in vivo studies in animal models to understand their behavior in a complete biological system.[24][25]

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any in vivo PK study.[26] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and specificity.[26][27]

  • Expertise & Causality: The goal is to develop a method that is accurate, precise, and free from interference from endogenous matrix components.[28] This involves optimizing the sample extraction (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection (Multiple Reaction Monitoring, MRM). A stable, isotopically labeled internal standard is ideal but a close structural analog is often used in early development to correct for variability during sample processing and analysis.[27]

Study Design and Execution

The initial in vivo PK study typically involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[24][29]

  • Expertise & Causality: The IV administration allows for the direct determination of key systemic parameters like Clearance (CL) and Volume of Distribution (Vd), as it bypasses the absorption phase.[30] The PO administration is used to determine oral absorption characteristics, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and, by comparing the Area Under the Curve (AUC) with the IV dose, the absolute oral bioavailability (%F).[24] A cassette dosing approach, where multiple compounds are administered simultaneously, can be used for higher throughput screening in early discovery.[24]

Protocol 4: Rat Pharmacokinetic Study (IV and PO Dosing) [24]

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters for a Representative Analog

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitDescription
Cmax-1,250ng/mLMaximum observed plasma concentration
Tmax-1.0hTime to reach Cmax
AUC(0-inf)2,8507,125ng*h/mLArea under the concentration-time curve
CL5.8-mL/min/kgClearance
Vdss1.5-L/kgVolume of distribution at steady state
4.24.5hTerminal half-life
F%-50.0%Absolute oral bioavailability

Part 3: Predictive Metabolism and Structural Insights

Understanding the metabolic fate of the analog series is crucial for interpreting PK data and designing next-generation compounds with improved properties.

Putative Metabolic Pathways

Based on the structure of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, several metabolic pathways can be predicted:

  • Phase I (Oxidation): The chromene ring and the aromatic ring are susceptible to hydroxylation, catalyzed by CYP enzymes. The methylene bridge of the acetonitrile group is also a potential site for oxidation.[31]

  • Phase I (Hydrolysis): The nitrile group can be hydrolyzed, either by nitrilase or by a combination of nitrile hydratase and amidase enzymes, to form the corresponding carboxylic acid, passing through an amide intermediate.[32][33][34] While often a minor pathway for many pharmaceuticals, its potential should be investigated.[35]

  • Phase I (Debromination): Enzymatic removal of the bromine atom is possible, although often a slower metabolic process compared to oxidation.[36]

  • Phase II (Conjugation): Hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid or sulfate to facilitate excretion.

Structure-Pharmacokinetic Relationships (SPR)

Systematic modification of the chromene scaffold allows for the development of SPR. For instance, introducing electron-withdrawing groups may decrease susceptibility to oxidative metabolism, thereby increasing metabolic stability and half-life. Conversely, introducing groups that block key metabolic sites can dramatically improve the pharmacokinetic profile. This iterative process of design, synthesis, and testing is the engine of lead optimization.

Visualizations

Workflow and Pathway Diagrams

Pharmacokinetic_Characterization_Workflow cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies MetStab Metabolic Stability (Microsomes, Hepatocytes) Decision1 Advance Candidate? MetStab->Decision1 Perm Permeability & Efflux (Caco-2 Assay) Perm->Decision1 PPB Plasma Protein Binding (RED Assay) PPB->Decision1 DDI CYP Inhibition/ Induction Screening DDI->Decision1 BioA Bioanalytical Method Development (LC-MS/MS) RatPK Rodent PK Study (IV & PO Dosing) BioA->RatPK MetID Metabolite Identification RatPK->MetID LeadOpt Lead Optimization (SPR/SAR) MetID->LeadOpt Decision1->RatPK Promising Profile Decision1->LeadOpt PK Liability LeadOpt->MetStab Putative_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile M1 Hydroxylated Metabolite (CYP-mediated) Parent->M1 Oxidation M2 Carboxylic Acid Metabolite (Nitrile Hydrolysis) Parent->M2 Hydrolysis M3 Debrominated Metabolite Parent->M3 Reductive Debromination M4 Glucuronide Conjugate M1->M4 UGT-mediated Conjugation Excretion Excretion (Urine, Feces) M2->Excretion M3->Excretion M4->Excretion

Caption: Predicted metabolic pathways for the parent compound.

Conclusion

The successful progression of any 2-(8-bromo-2H-chromen-6-yl)acetonitrile analog from a promising hit to a clinical candidate is inextricably linked to a thorough understanding of its pharmacokinetic properties. The systematic, multi-step approach detailed in this guide—from high-throughput in vitro ADME assays to definitive in vivo animal studies—provides the critical data needed to build robust structure-pharmacokinetic relationships. This enables medicinal chemists to rationally design molecules with optimized absorption, appropriate metabolic stability, and desired in-body exposure. By integrating these principles early and consistently, research teams can de-risk their projects, accelerate timelines, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Vertex AI Search.
  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. (2024, November 13). FDA.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14).
  • FDA Issues Draft Guidance on Drug Interaction Studies with Acid-reducing Agents. (2020, December 1). FDA.
  • Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. (n.d.). PMC.
  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2022, August 29). Federal Register.
  • Navigating the Biological Fate of 3,9-dimethoxy- 6H-benzofuro[3,2-c]chromene: A Technical Guide to Putative Pharmacokinetics and Metabolism. (n.d.). Benchchem.
  • In Vitro ADME. (n.d.). BioDuro.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (n.d.). PMC.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources. (2023, November 6). FirstWord Pharma.
  • In-vitro plasma protein binding. (2025, August 3). Protocols.io.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60. (n.d.). Sabinet African Journals.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • Nitrile. (n.d.). Wikipedia.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing).
  • Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. (2023, March 28). Taylor & Francis.
  • Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF. (n.d.). ResearchGate.
  • Process for hydrolysis of nitriles. (n.d.). Google Patents.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2026, January 13). PMC.
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2025, October 3). MDPI.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.).
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
  • In Vivo Pharmacokinetics (PK) Studies for Biologics. (n.d.). ProBio CDMO.
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.).
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.). ResearchGate.
  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. | Request PDF. (n.d.). ResearchGate.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(8-bromo-2H-chromen-6-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance & Structural Overview

The 2H-chromene heterocycle is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for molecules exhibiting potent anticancer, antimicrobial, and neuroprotective properties (1[1]). Within this class of compounds, 2-(8-bromo-2H-chromen-6-yl)acetonitrile (CAS: 1311317-88-0) represents a highly versatile, dual-functionalized building block (2[2]).

The strategic value of this molecule lies in its orthogonal reactivity:

  • C8-Bromide : Serves as an ideal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR).

  • C6-Acetonitrile : Acts as a synthetic handle for downstream late-stage functionalization, easily convertible into primary amines, carboxylic acids, or tetrazole bioisosteres.

Mechanistic Insights & Experimental Causality

The Suzuki-Miyaura reaction is the premier method for C-C bond formation due to its mild conditions, high functional group tolerance, and the low toxicity of boronic acids. For the specific coupling of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, understanding the causality behind the reagent selection is critical for optimizing yields and preventing catalyst degradation.

  • Catalyst Selection (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) : While Pd(PPh₃)₄ is a standard choice, the use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often superior for sterically hindered or electronically deactivated bromides. The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst resting-state bottlenecks and increasing the overall turnover number (3[3]).

  • Base and Solvent Dynamics : The transmetalation step requires the quaternization of the boron atom to increase its nucleophilicity. This is achieved by using an inorganic base (e.g., K₂CO₃ or K₃PO₄) dissolved in a small amount of water. A biphasic or miscible solvent system like 1,4-Dioxane/H₂O (4:1) ensures that both the hydrophobic chromene substrate and the hydrophilic boronate complex remain in solution, facilitating rapid cross-coupling (4[4]).

CatalyticCycle Pd0 Pd(0) Active Catalyst [14-Electron Species] OxAdd Oxidative Addition Insertion into C8-Br Bond Pd0->OxAdd 8-Bromo-Chromene TransMet Transmetalation Transfer of Aryl Group OxAdd->TransMet Ar-B(OH)2, Base, H2O RedElim Reductive Elimination Formation of Biaryl Product TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 8-bromo-chromene derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of bromo-chromene derivatives with phenylboronic acid, demonstrating how specific variables influence the reaction outcome.

EntryCatalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Causality & Observation
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O801272%Standard conditions; moderate yield due to slower transmetalation of polar boronic acids.
2Pd(dppf)Cl₂ (5%)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)90689%Improved transmetalation rate; bidentate dppf ligand prevents catalyst degradation[3].
3Pd(OAc)₂ (2%) + SPhosK₂CO₃ (2.2)Toluene/H₂O (30:1)100495%High turnover number; bulky biaryl phosphine ligand accelerates reductive elimination[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents Required
  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (Degassed, 8 mL) and Deionized Water (Degassed, 2 mL)

Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step)

    • Action: In a 25 mL Schlenk flask, dissolve the bromo-chromene and arylboronic acid in 8 mL of 1,4-dioxane. Add 2 mL of a 1.25 M aqueous K₂CO₃ solution.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides (Pd black), which irreversibly halts the catalytic cycle.

    • Validation Checkpoint: Sparge the solution with Argon gas for 15 minutes. The solution must remain clear and free of black precipitates prior to catalyst addition.

  • Catalyst Addition & Heating

    • Action: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C using an oil bath or heating block.

    • Validation Checkpoint: Upon addition of the catalyst, the mixture will typically transition to a deep red or orange color, indicating the formation of the active palladium complexes.

  • Reaction Monitoring

    • Action: Stir the reaction for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent system.

    • Validation Checkpoint: The reaction is deemed complete when the starting bromo-chromene (strongly UV-active at 254 nm) is fully consumed and replaced by a new, distinct spot representing the biaryl product. LC-MS analysis should confirm the presence of the [M+H]+ mass peak of the coupled product.

  • Workup & Extraction

    • Action: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with 20 mL of brine. Extract the aqueous layer twice with 10 mL EtOAc.

    • Causality: The brine wash effectively partitions the water-soluble inorganic salts, base, and residual boronic acid byproducts into the aqueous phase, leaving the organic product in the EtOAc layer.

    • Validation Checkpoint: Dry the combined organic layers over anhydrous Na₂SO₄. The solution should be clear. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification

    • Action: Purify the crude residue via silica gel flash column chromatography (gradient elution: 0% to 20% EtOAc in Hexanes).

    • Validation Checkpoint: Pure fractions will yield a concentrated oil that typically crystallizes into a solid upon standing under high vacuum.

Workflow S1 1. Setup Degassing S2 2. Reaction 80-100 °C S1->S2 S3 3. Monitor TLC/LC-MS S2->S3 S4 4. Workup Extraction S3->S4 S5 5. Purify Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling and purification.

Downstream Applications in Drug Development

Once the Suzuki-Miyaura coupling is complete, the C6-acetonitrile group of the newly formed 8-aryl-2H-chromene can be exploited for further pharmacophore development:

  • Reduction to Primary Amines : Treatment with LiAlH₄ or catalytic hydrogenation (e.g., Raney Ni) converts the nitrile into a phenethylamine-like moiety, useful for targeting aminergic GPCRs.

  • Hydrolysis to Carboxylic Acids : Refluxing in aqueous NaOH or HCl yields the corresponding carboxylic acid, providing an anchor for solubility enhancement or amide coupling.

  • Tetrazole Formation : Reacting the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst yields a 1H-tetrazole. This is a classic bioisosteric replacement for a carboxylic acid, offering similar pKa properties but with significantly enhanced metabolic stability and membrane permeability.

References

  • BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene".
  • ChemSrc. "1311317-88-0_2-(8-bromo-2H-chromen-6-yl)acetonitrile".
  • ACS Publications. "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines".
  • Semantic Scholar. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic".

Sources

Applications of 2-(8-bromo-2H-chromen-6-yl)acetonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(8-Bromo-2H-chromen-6-yl)acetonitrile as a Bifunctional Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale

In modern drug discovery, the 2H-chromene heterocycle is universally recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and its ability to interact with diverse therapeutic targets[1][2]. Specifically, 2-(8-bromo-2H-chromen-6-yl)acetonitrile (CAS: 1311317-88-0) has emerged as a highly versatile, bifunctional building block[3].

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a dual-axis pharmacophore platform. The architectural brilliance of this scaffold lies in its orthogonal reactivity:

  • The C8-Bromine Axis: The bromine atom situated at the 8-position of the chromene ring is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly expand the steric bulk and electronic profile of the molecule, which is critical for optimizing binding affinity in deep hydrophobic target pockets, such as those found in ANO1 channels for oncology applications[4].

  • The C6-Acetonitrile Axis: The acetonitrile moiety at the 6-position serves as a masked functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an ethylamine, or converted into a tetrazole. In the context of inflammatory bowel disease (IBD), converting this nitrile into an acetic acid derivative is a critical step in synthesizing α4β7 integrin antagonists, as the carboxylic acid mimics the aspartic acid residue of natural ligands required for metal-ion-dependent adhesion site (MIDAS) binding[5][6].

G Core 2-(8-bromo-2H-chromen-6-yl)acetonitrile (Bifunctional Scaffold) Sub1 Pd-Catalyzed Cross-Coupling (C8-Bromine) Core->Sub1 Orthogonal Reactivity Sub2 Functional Group Elaboration (C6-Acetonitrile) Core->Sub2 Orthogonal Reactivity Prod1 Aryl/Heteroaryl Chromenes (Suzuki-Miyaura) Sub1->Prod1 Boronic Acids, Pd(dppf)Cl2 Prod2 Amino-Chromenes (Buchwald-Hartwig) Sub1->Prod2 Amines, Pd2(dba)3, XPhos Prod3 Chromene-6-acetic acids (Acid/Base Hydrolysis) Sub2->Prod3 NaOH or HCl, Heat Prod4 Chromene-6-ethanamines (Nitrile Reduction) Sub2->Prod4 LiAlH4 or H2/Pd-C

Figure 1: Divergent synthetic workflows leveraging the orthogonal reactivity of the scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity translation from bench to scale-up, the following protocols have been designed with built-in causal logic and self-validating checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

Objective: Install an aryl/heteroaryl pharmacophore at the sterically hindered C8 position to enhance target specificity. Causality & Reagent Selection: The C8 position is adjacent to the chromene oxygen, creating local steric hindrance. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (1,4-Dioxane/Water) is chosen to ensure the simultaneous dissolution of the organic bromide and the inorganic base ( K2​CO3​ ), driving the critical transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1, 0.2 M concentration relative to the bromide).

  • Catalyst Loading: Under a positive stream of argon, add Pd(dppf)Cl2​ (0.05 equiv). Crucial Insight: Adding the catalyst last minimizes premature oxidation of the Pd(II) species before the inert atmosphere is fully established.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • In-Process Validation: Monitor via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the bromine atom (M, M+2 in a 1:1 ratio) is entirely replaced by the expected mass of the coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Base-Promoted Nitrile Hydrolysis at C6

Objective: Convert the C6-acetonitrile into a chromene-6-acetic acid derivative, a mandatory pharmacophore for interacting with the MIDAS domain of integrins[5]. Causality & Reagent Selection: While nitriles can be hydrolyzed under acidic conditions, strong acids risk protonating the chromene oxygen or inducing polymerization of the 2H-chromene double bond. Therefore, a basic hydrolysis using NaOH in aqueous ethanol is strictly preferred to preserve the integrity of the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve the C8-substituted chromene-acetonitrile (1.0 equiv) in Ethanol (0.5 M).

  • Hydrolysis: Add an aqueous solution of NaOH (5.0 equiv, 2 M).

  • Reaction: Reflux the mixture at 85°C for 12 hours.

  • In-Process Validation: Hang a piece of moistened red litmus paper at the mouth of the condenser. The evolution of ammonia gas ( NH3​ , a byproduct of nitrile hydrolysis) will turn the paper blue, validating that the primary hydrolysis mechanism is actively occurring. Furthermore, IR spectroscopy of an aliquot will show the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute the aqueous residue with water and wash with Diethyl Ether to remove unreacted starting material. Carefully acidify the aqueous layer with 1M HCl to pH 3 at 0°C to precipitate the target carboxylic acid. Filter and dry under vacuum.

Quantitative Data: Scaffold Elaboration Summary

The table below summarizes the expected quantitative outcomes and optimized conditions for elaborating 2-(8-bromo-2H-chromen-6-yl)acetonitrile into advanced drug precursors.

TransformationReagents & Catalyst SystemTemp / TimeTypical Yield (%)Key Pharmacophore Generated
Suzuki Coupling (C8) Aryl-B(OH)₂, Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/H₂O90°C / 6h78 - 85%Hydrophobic Aryl Pocket Binder
Buchwald-Hartwig (C8) Sec-Amine, Pd2​(dba)3​ , XPhos, Cs2​CO3​ , Toluene100°C / 12h65 - 75%Hinge-Binding Amine (Kinases)
Nitrile Hydrolysis (C6) NaOH (aq), Ethanol, Acidic Workup85°C / 12h88 - 95%MIDAS-Binding Carboxylic Acid
Nitrile Reduction (C6) LiAlH4​ , THF (Anhydrous)0°C to RT / 4h70 - 80%Basic Ethylamine (GPCRs)

Therapeutic Case Study: α4β7 Integrin Antagonists for IBD

The most prominent contemporary application of the 2H-chromene scaffold is in the development of orally bioavailable α4β7 integrin inhibitors for Inflammatory Bowel Disease (IBD)[6]. The α4β7 integrin is expressed on the surface of lymphocytes and binds to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) located on the endothelial cells of the gut[5]. This protein-protein interaction is the primary driver of lymphocyte homing to gut tissues, causing the severe inflammation characteristic of Crohn's disease and ulcerative colitis.

By utilizing 2-(8-bromo-2H-chromen-6-yl)acetonitrile, researchers can synthesize potent antagonists. The C6-acetic acid modification directly coordinates with the metal ion in the integrin receptor, while the C8-aryl modifications (installed via our Protocol A) wedge into the adjacent hydrophobic pocket, locking the receptor in an inactive conformation.

Pathway Inhibitor Chromene-based Integrin Antagonist Integrin α4β7 Integrin (Lymphocyte Surface) Inhibitor->Integrin Allosteric/Competitive Inhibition Madcam MAdCAM-1 (Endothelial Cells) Integrin->Madcam Homing Lymphocyte Homing & Gut Infiltration Madcam->Homing Facilitates Disease Inflammatory Bowel Disease (IBD) Homing->Disease Drives Inflammation

Figure 2: Mechanism of action for chromene-derived α4β7 integrin antagonists in mitigating IBD.

References

  • Nitriles | AMERICAN ELEMENTS® | Products | Applications American Elements. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Frontiers in Chemistry.[Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes ChemRxiv.[Link]

  • Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors Bioorganic Chemistry (Elsevier).[Link]

  • WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Google P
  • Antagonists of human integrin (α4)(β7) Justia Patents.[Link]

Sources

Application Note: Chemoselective Functionalization of the Acetonitrile Group in 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Significance

The 2H-chromene scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of selective estrogen receptor modulators (SERMs), anti-cancer therapeutics, and antimicrobial agents. The intermediate 2-(8-bromo-2H-chromen-6-yl)acetonitrile is a highly versatile building block due to its C6-acetonitrile handle.

However, functionalizing this group presents a profound chemoselectivity challenge. The molecule contains two highly reactive sub-structures:

  • The 2H-chromene double bond (C3-C4): Susceptible to hydrogenation, electrophilic addition, and oxidative cleavage.

  • The C8-aryl bromide: Prone to hydrodehalogenation, metal-catalyzed cross-coupling, and halogen-metal exchange.

This application note provides field-proven, self-validating protocols to orthogonally functionalize the acetonitrile group—specifically via reduction, α-alkylation, and tetrazole cycloaddition—while strictly preserving the structural integrity of the chromene core and the aryl bromide handle.

Mechanistic Insights & Causality (E-E-A-T)

A. Chemoselective Reduction to Primary Amine

Standard hydrogenation conditions (e.g., Pd/C with H₂ gas) are strictly contraindicated for this scaffold. Palladium catalysis will rapidly reduce the C3-C4 double bond and induce irreversible hydrodehalogenation of the C8-bromide.

The Solution: Hydride-transfer reagents such as Borane-Tetrahydrofuran (BH₃·THF) or Ammonia Borane (NH₃-BH₃) must be employed[1]. Borane acts as a strong Lewis acid, coordinating selectively to the lone pair of the nitrile nitrogen. This forms a Lewis acid-base adduct that undergoes intramolecular hydride transfer to the nitrile carbon. Because the non-polar C=C double bond and the C-Br bond lack this strong Lewis basicity, they are completely bypassed, ensuring perfect chemoselectivity[2].

B. α-Alkylation via "Borrowing Hydrogen"

Traditional α-alkylation of arylacetonitriles requires stoichiometric amounts of strong bases (e.g., LDA, NaH) and toxic alkyl halides. In the presence of the 2H-chromene ring, strong bases can trigger unwanted ring-opening or elimination reactions.

The Solution: We utilize a transition-metal-catalyzed "borrowing hydrogen" methodology using alcohols[3]. An Iridium(III) or Copper catalyst temporarily dehydrogenates the alcohol to an aldehyde. The aldehyde undergoes a Knoevenagel condensation with the acidic α-carbon of the acetonitrile group[4]. The intermediate α,β-unsaturated nitrile is subsequently hydrogenated by the "borrowed" hydride resting on the catalyst. This pathway is highly chemoselective, generates water as the sole byproduct, and operates under mild conditions that leave the aryl bromide intact[3].

C. Tetrazole Bioisostere Synthesis

Converting the nitrile into a 1H-tetrazole provides a metabolically stable bioisostere of a carboxylic acid, a common tactic in optimizing pharmacokinetic profiles.

The Solution: The classic [3+2] cycloaddition using sodium azide (NaN₃) is notoriously slow for unactivated nitriles. By introducing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, the Zn(II) ion coordinates to the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon[5]. This allows the azide nucleophile to attack efficiently at moderate temperatures (120 °C), preventing the thermal degradation of the chromene system and avoiding cross-reactivity with the aryl bromide[6].

Experimental Protocols

Protocol A: Chemoselective Reduction (Synthesis of Primary Amine)

Objective: Reduce the -CN group to -CH₂NH₂ without debromination or alkene reduction.

  • Setup: Flame-dry a 50 mL round-bottom flask, purge with Argon, and add 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add BH₃·THF (1.0 M in THF, 3.0 mmol, 3.0 equiv) over 15 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 65 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot will disappear.

  • Quenching (Critical Step): Cool to 0 °C. Cautiously add Methanol (5 mL) dropwise to quench excess borane (hydrogen gas evolution will occur). Stir for 30 minutes.

  • Self-Validating Isolation: Concentrate the mixture in vacuo. Dissolve the residue in DCM (20 mL) and extract with 1M HCl (3 x 15 mL). The target amine moves to the aqueous layer, leaving non-basic impurities in the DCM. Basify the combined aqueous layers with 2M NaOH to pH 10, and extract with fresh DCM (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the pure primary amine.

Protocol B: α-Alkylation (Borrowing Hydrogen)

Objective: Alkylate the α-carbon using an alcohol while preserving the chromene core.

  • Setup: In an argon-filled glovebox, charge a sealed tube with 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 mmol), the target secondary alcohol (1.2 mmol),[Ir(cod)Cl]₂ catalyst (0.01 mmol, 1 mol%), and KOtBu (0.1 mmol, 10 mol%)[3].

  • Reaction: Add anhydrous toluene (5 mL). Seal the tube, remove from the glovebox, and heat at 120 °C for 18 hours.

  • Validation: Analyze an aliquot via LC-MS. Confirm the presence of the [M+2] isotope peak characteristic of the bromine atom to ensure no hydrodehalogenation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol C: 1H-Tetrazole Synthesis

Objective: Convert the nitrile to a tetrazole bioisostere.

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve the starting nitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 mmol) and Zinc Bromide (ZnBr₂, 1.0 mmol).

  • Reaction: Heat the mixture to 120 °C for 24 hours behind a blast shield.

  • Self-Validating Isolation (Safety Critical): Cool to room temperature. Add 1M HCl (10 mL) to the mixture in a well-ventilated fume hood (this protonates the tetrazole to its insoluble free-acid form, pKa ~4.5, while generating volatile HN₃ gas from unreacted azide). Stir for 30 minutes. Filter the resulting precipitate and wash with cold water to isolate the pure 5-((8-bromo-2H-chromen-6-yl)methyl)-1H-tetrazole.

Quantitative Data Presentation

The following table summarizes the expected performance and chemoselectivity profiles of the three functionalization pathways:

Functionalization PathwayReagents & ConditionsTarget ProductExpected YieldChemoselectivity Profile
Reduction BH₃·THF, THF, 0 °C to 65 °C2-(8-bromo-2H-chromen-6-yl)ethan-1-amine82 - 88%100% C-Br retention; 100% C=C retention
α-Alkylation ROH, [Ir] cat., KOtBu, 120 °Cα-alkyl-2-(8-bromo-2H-chromen-6-yl)acetonitrile75 - 90%No ring opening; No dehalogenation
Tetrazole Synthesis NaN₃, ZnBr₂, DMF, 120 °C5-((8-bromo-2H-chromen-6-yl)methyl)-1H-tetrazole80 - 85%No cross-coupling; No C=C degradation

Pathway Visualization

G SM 2-(8-bromo-2H-chromen-6-yl)acetonitrile (Starting Material) Red Reduction (BH3·THF) SM->Red Alk α-Alkylation ([Ir] cat, ROH) SM->Alk Tet Cycloaddition (NaN3, ZnBr2) SM->Tet Prod1 Primary Amine (C=C & C-Br Intact) Red->Prod1 Prod2 α-Alkyl Nitrile (C=C & C-Br Intact) Alk->Prod2 Prod3 1H-Tetrazole (C=C & C-Br Intact) Tet->Prod3

Figure 1: Divergent chemoselective functionalization pathways for the acetonitrile group.

References

  • Title: Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons (Calvin University) URL: [Link]

  • Title: Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles Source: Catalysts (MDPI) URL: [Link]

  • Title: Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles Source: Chemical Reviews (PMC - NIH) URL: [Link]

Sources

The Strategic Utility of 2-(8-bromo-2H-chromen-6-yl)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry

The 2H-chromene framework is a cornerstone in the architecture of a multitude of biologically active compounds, both of natural and synthetic origin.[1][2][3][4][5][6] Its prevalence in pharmacologically relevant molecules underscores its status as a "privileged structure," a molecular scaffold that is capable of binding to a variety of biological targets. Chromene derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] The strategic functionalization of the chromene ring system allows for the fine-tuning of its pharmacological profile, making it a highly attractive template for the design and development of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a key pharmaceutical intermediate: 2-(8-bromo-2H-chromen-6-yl)acetonitrile . We will delineate a robust synthetic pathway to this versatile building block and provide detailed protocols for its subsequent elaboration into diverse molecular architectures with potential therapeutic applications. The bromine and acetonitrile functionalities serve as crucial handles for a variety of chemical transformations, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Physicochemical Properties of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective utilization in synthesis. The following table summarizes the key properties of the title compound.

PropertyValueReference
Molecular Formula C₁₁H₈BrNO[8]
Molecular Weight 250.09 g/mol [8]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not reported; expected to be a solid at room temperatureGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)General knowledge
CAS Number Not available

Synthetic Pathway Overview

The synthesis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile can be strategically approached in a multi-step sequence, commencing with a commercially available substituted phenol. This pathway is designed for efficiency and scalability, with each step drawing upon established and reliable organic transformations.

Synthetic_Pathway A 3-Bromo-5-methylphenol B 4-Bromo-2-hydroxy-6-methylbenzaldehyde A->B ortho-Formylation (Casnati-Skattebøl Reaction) C 2-(Bromomethyl)-4-bromo-6-hydroxybenzaldehyde B->C Benzylic Bromination (NBS, radical initiator) D 2-(Cyanomethyl)-4-bromo-6-hydroxybenzaldehyde C->D Cyanation (NaCN or KCN) E 2-(8-bromo-2H-chromen-6-yl)acetonitrile D->E Chromene Formation (Wittig Reaction)

Figure 1: Proposed synthetic pathway for 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Detailed Experimental Protocols

Part 1: Synthesis of the Salicylaldehyde Precursor

Protocol 1.1: Ortho-Formylation of 3-Bromo-5-methylphenol to afford 4-Bromo-2-hydroxy-6-methylbenzaldehyde

This procedure is adapted from the Casnati-Skattebøl reaction, a highly regioselective method for the ortho-formylation of phenols.[9][10][11]

Materials:

  • 3-Bromo-5-methylphenol (commercially available)[12][13][14][15]

  • Magnesium chloride (anhydrous)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous magnesium chloride (1.2 equiv.) and anhydrous acetonitrile.

  • Add triethylamine (2.2 equiv.) to the suspension and stir for 15 minutes at room temperature.

  • Add 3-bromo-5-methylphenol (1.0 equiv.) to the mixture and stir for an additional 30 minutes.

  • Add paraformaldehyde (2.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-hydroxy-6-methylbenzaldehyde as a solid.

Protocol 1.2: Benzylic Bromination of 4-Bromo-2-hydroxy-6-methylbenzaldehyde

Materials:

  • 4-Bromo-2-hydroxy-6-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-hydroxy-6-methylbenzaldehyde (1.0 equiv.) in CCl₄.

  • Add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN or BPO (0.05 equiv.).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a high-intensity incandescent lamp) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(bromomethyl)-4-bromo-6-hydroxybenzaldehyde, which can often be used in the next step without further purification.

Protocol 1.3: Cyanation of 2-(Bromomethyl)-4-bromo-6-hydroxybenzaldehyde

Materials:

  • 2-(Bromomethyl)-4-bromo-6-hydroxybenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[16][17][18][19]

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve the crude 2-(bromomethyl)-4-bromo-6-hydroxybenzaldehyde (1.0 equiv.) in DMF or acetone.

  • In a separate flask, dissolve sodium cyanide (1.2 equiv.) in a minimal amount of water and add it to the solution of the benzyl bromide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a large volume of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(cyanomethyl)-4-bromo-6-hydroxybenzaldehyde.

Part 2: Synthesis of the Target Intermediate

Protocol 2.1: Wittig Reaction for the Formation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes and phosphorus ylides.[8][20][21][22][23][24]

Materials:

  • 2-(Cyanomethyl)-4-bromo-6-hydroxybenzaldehyde

  • (Triphenylphosphoranylidene)acetaldehyde or a suitable one-carbon Wittig reagent precursor like methyltriphenylphosphonium bromide

  • A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 equiv.) dropwise. Allow the mixture to stir at this temperature for 30 minutes, during which the color should turn deep red or orange, indicating the formation of the ylide.

  • Add a solution of 2-(cyanomethyl)-4-bromo-6-hydroxybenzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Application of 2-(8-bromo-2H-chromen-6-yl)acetonitrile as a Pharmaceutical Intermediate

The title compound is a versatile intermediate due to the presence of two key reactive handles: the bromo substituent on the aromatic ring and the acetonitrile group. These allow for a wide range of subsequent chemical modifications to generate a library of diverse compounds for pharmacological screening.

Derivatization cluster_bromo Derivatization at the Bromo Group cluster_cyano Derivatization at the Cyano Group Intermediate 2-(8-bromo-2H-chromen-6-yl)acetonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids, Pd catalyst) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes, Pd/Cu catalyst) Intermediate->Sonogashira Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis Reduction Reduction (LiAlH₄ or H₂/Catalyst) Intermediate->Reduction Arylated_Chromene Arylated_Chromene Suzuki->Arylated_Chromene 8-Aryl-2H-chromene-6-acetonitrile Derivatives Alkynylated_Chromene Alkynylated_Chromene Sonogashira->Alkynylated_Chromene 8-Alkynyl-2H-chromene-6-acetonitrile Derivatives Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid (8-bromo-2H-chromen-6-yl)acetic Acid Derivatives Amine Amine Reduction->Amine 2-(8-bromo-2H-chromen-6-yl)ethan-1-amine Derivatives

Figure 2: Derivatization strategies for 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Protocol 3.1: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[25][26][27][28][29]

Materials:

  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a reaction vessel, add 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv.), the boronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes and then add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 8-aryl/heteroaryl substituted chromene derivative.

Protocol 3.2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as part of a pharmacophore.[5][23][26][30]

Materials:

  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv.), the terminal alkyne (1.5 equiv.), palladium catalyst (0.05 equiv.), and CuI (0.1 equiv.).

  • Add the anhydrous solvent and the base.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-8 hours.

  • Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 8-alkynyl substituted chromene derivative.

Protocol 3.3: Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed to a carboxylic acid, a common functional group in many drugs.[17]

Materials:

  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile

  • Aqueous acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH)

  • Ethanol (as a co-solvent)

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, suspend 2-(8-bromo-2H-chromen-6-yl)acetonitrile in a mixture of 6 M HCl and ethanol.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and, if a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture and extract the product with a suitable organic solvent.

  • Purify by recrystallization or column chromatography to obtain (8-bromo-2H-chromen-6-yl)acetic acid.

Protocol 3.4: Reduction of the Nitrile Group

Reduction of the nitrile yields a primary amine, a key functional group for introducing further diversity and for its potential to interact with biological targets.[31][32][33][34]

Materials:

  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a catalyst (e.g., Raney Nickel, Pd/C)

  • Anhydrous THF or ethanol

  • Aqueous workup reagents (e.g., water, NaOH solution)

Procedure (with LiAlH₄):

  • Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C, add a solution of 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the crude amine by column chromatography to yield 2-(8-bromo-2H-chromen-6-yl)ethan-1-amine.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

DerivativeExpected ¹H NMR signals (indicative)Expected Mass Spec (m/z)
8-Aryl derivative Aromatic protons from the newly introduced ring; signals for the chromene and acetonitrile moieties.[M+H]⁺ corresponding to the coupled product.
8-Alkynyl derivative Alkyne proton (if terminal) or signals from the alkyne substituent; chromene and acetonitrile signals.[M+H]⁺ corresponding to the coupled product.
Acetic acid derivative Disappearance of the nitrile signal in IR; appearance of a broad -OH and a C=O stretch. In ¹H NMR, a singlet for the -CH₂- group adjacent to the new carboxylic acid.[M-H]⁻ or [M+H]⁺ corresponding to the carboxylic acid.
Ethylamine derivative Disappearance of the nitrile signal in IR; appearance of N-H stretches. In ¹H NMR, characteristic signals for the -CH₂-CH₂-NH₂ group.[M+H]⁺ corresponding to the primary amine.

Conclusion

2-(8-bromo-2H-chromen-6-yl)acetonitrile represents a highly valuable and versatile intermediate for the synthesis of novel chromene-based compounds with significant potential in drug discovery. The synthetic route outlined in this document is robust and utilizes well-established chemical transformations. The bromo and acetonitrile functionalities provide convenient handles for a wide array of derivatization reactions, including palladium-catalyzed cross-couplings and standard functional group interconversions. The resulting library of compounds, with diverse substitutions on the chromene core and modifications of the acetonitrile side chain, can be screened for a wide range of biological activities, paving the way for the discovery of new and effective therapeutic agents.

References

  • A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synlett, 2008 , 2008(19), 3027-3030.

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 2019 , 12(10), 5033-5042.

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal for Scientific Research & Development, 2019 , 7(4), 1323-1327.

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 2016 , 48(08), 1149-1165.

  • Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene. BenchChem.

  • Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 2013 , 6(Suppl 3), 11-15.

  • Synthesis of D. 2-(4-Bromophenethyl)-phenylacetonitrile. PrepChem.

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar.

  • Pharmacological activities of chromene derivatives: An overview. ResearchGate.

  • Write the equations for synthesizing phenylacetic acid (\mathrm{C_6H_5CH_.. - Filo.

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. National Center for Biotechnology Information.

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.

  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF. ResearchGate.

  • Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed. National Center for Biotechnology Information.

  • Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram. ResearchGate.

  • Ch22: RCN to RNH2. University of Calgary.

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents.

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses.

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI.

  • US2783265A - Preparation of phenylacetonitriles - Google Patents.

  • Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. BenchChem.

  • ortho ‐Formylation of Phenols; Preparation of 3‐Bromosalicylaldehyde | Scilit.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Wittig reaction - Wikipedia.

  • Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. National Center for Biotechnology Information.

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme.

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.

  • Catalytic Synthesis of 2H‑Chromenes. ACS Publications.

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 2009 , 74(7), 2877-2880.

  • Amines - Nitriles (A-Level Chemistry). Study Mind.

  • 2-(8-bromo-2H-chromen-6-yl)acetonitrile. Chembase.

  • Nitriles: reduction to amines. YouTube.

  • Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride. BenchChem.

  • US3372195A - Reduction of nitriles to primary amines - Google Patents.

  • 4-Bromo-2-hydroxy-6-methylbenzaldehyde, 97%. Lab-Chemicals.Com.

  • Synthesis of 4-hydroxy-3-bromo-benzaldehyde. PrepChem.

  • 74204-00-5 | 3-Bromo-5-methylphenol. ChemScene.

  • 3-bromo-5-methylphenol | 74204-00-5. Sigma-Aldrich.

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. ACS Publications.

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki reaction - Wikipedia.

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. /articlelanding/2016/ob/c6ob01062e)

Sources

Application Note: Catalytic Systems for the Synthesis of Brominated Chromene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Brominated chromenes (both 2H- and 4H-chromene derivatives) are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for anti-HIV agents, apoptotic inducers (e.g., HA14-1), and potent antimicrobials [1]. Traditional syntheses of these halogenated cores often rely on harsh, stoichiometric halogenating agents that suffer from poor regioselectivity and functional group intolerance.

Modern catalytic systems have revolutionized this space by enabling cascade cyclization-halogenation workflows. As an Application Scientist, the goal is not merely to mix reagents, but to understand the causality of the catalytic cycle . This guide details two robust, field-proven methodologies:

  • Palladium-Mediated Intramolecular Cyclization for 3-bromo-2H-chromenes [2].

  • Base-Mediated Annulation for 4H-chromenes using bench-stable sulfone surrogates [3].

Mechanistic Causality & System Design

Palladium(II)-Catalyzed Cyclization of Aryl Propargyl Ethers

The synthesis of 3-bromo-2H-chromenes from aryl propargyl ethers utilizes a precisely tuned Pd(OAc)2​ / CuBr2​ / LiBr system [2].

  • The Role of Pd(II): Pd(OAc)2​ acts as a π -Lewis acid, activating the alkyne moiety for a 6-endo-dig nucleophilic attack by the oxygen atom (oxypalladation), forming a vinylpalladium(II) intermediate.

  • The Role of CuBr₂ and LiBr: In standard Pd-catalyzed reactions, β -hydride elimination is a common terminating event. Here, CuBr2​ serves a dual purpose: it is the stoichiometric oxidant that regenerates the active Pd(II) species from Pd(0), and it acts as the primary halogen source. The addition of LiBr is a critical optimization; it artificially inflates the bromide ion concentration, ensuring that halogen transfer outpaces β -hydride elimination [2].

Base-Mediated Annulation via Allenyl Sulfone Surrogates

For 4H-chromenes, reacting ortho-hydroxychalcones with allenyl sulfones is highly efficient. However, allenyl sulfones are notoriously unstable and prone to base-induced oligomerization.

  • The Surrogate Strategy: We utilize 2-bromoallyl sulfones as bench-stable precursors. Under basic conditions ( Cs2​CO3​ ), the 2-bromoallyl sulfone undergoes in situ elimination to generate the active allenyl sulfone transiently, which immediately undergoes a Michael addition with the phenoxide, followed by ring closure [3].

Mandatory Visualization: Catalytic Workflow

The following diagram illustrates the engineered causality of the Pd(II)-catalyzed cascade, highlighting the critical kinetic competition at the vinylpalladium intermediate.

Pd_Catalytic_Cycle Pd_II Pd(II) Catalyst [Active Species] Complex Pd(II)-Alkyne Complex [Activation] Pd_II->Complex Substrate Binding Intermediate Vinylpalladium(II) Intermediate [via 6-endo-dig Oxypalladation] Complex->Intermediate Cyclization Product 3-Bromo-2H-chromene [Target Product] Intermediate->Product Fast Halogen Transfer Pd_0 Pd(0) Species [Inactive] Intermediate->Pd_0 Catalyst Release Pd_0->Pd_II Oxidation by CuBr2 Substrate Aryl Propargyl Ether Substrate->Complex CuBr2 CuBr2 / LiBr [Halogen Source & Oxidant] CuBr2->Intermediate High [Br-] prevents β-H elimination CuBr2->Pd_0

Caption: Mechanistic pathway of Pd(II)-catalyzed synthesis of 3-bromo-2H-chromenes highlighting halogen transfer.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the Pd-catalyzed intramolecular cyclization, demonstrating why the specific stoichiometric ratios in Protocol A were selected [2].

EntryCatalyst (mol%)Oxidant/Halogen Source (equiv)Additive (equiv)SolventTime (h)Yield (%)
1 Pd(OAc)2​ (5%) CuBr2​ (1.0)NoneAcOH1235
2 Pd(OAc)2​ (5%) CuBr2​ (2.5)NoneAcOH862
3 Pd(OAc)2​ (5%) CuBr2​ (2.5) LiBr (1.0)THF24Trace
4 Pd(OAc)2​ (5%) CuBr2​ (2.5) LiBr (1.0) AcOH 4 88
5None CuBr2​ (2.5) LiBr (1.0)AcOH240

Insight: Acetic acid (AcOH) is critical as it facilitates ligand exchange on the Pd center. Without LiBr (Entry 2), the yield plateaus due to competing non-halogenated side products.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2H-chromenes via Pd-Catalysis

Self-Validating System: This protocol uses TLC and NMR checkpoints to ensure the catalytic cycle has not stalled at the Pd(0) resting state.

Materials:

  • Aryl propargyl ether (1.0 mmol)

  • Pd(OAc)2​ (5 mol%, 11.2 mg)

  • CuBr2​ (2.5 mmol, 558 mg)

  • LiBr (1.0 mmol, 87 mg)

  • Glacial Acetic Acid (AcOH, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl propargyl ether (1.0 mmol) in 10 mL of glacial AcOH.

  • Catalyst & Additive Loading: Add LiBr (87 mg) and CuBr2​ (558 mg) to the stirring solution. The solution will take on a dark, heterogeneous appearance.

  • Initiation: Add Pd(OAc)2​ (11.2 mg) in one portion at room temperature ( 25∘C ).

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Checkpoint: The starting material ( Rf​≈0.6 ) should cleanly convert to a lower-polarity spot ( Rf​≈0.7 ). If the reaction stalls, check for moisture contamination which can hydrate the alkyne.

  • Quenching: Upon completion (typically 4–6 hours), pour the reaction mixture slowly into a beaker containing 50 mL of saturated aqueous NaHCO3​ at 0∘C to neutralize the AcOH. Caution: Vigorous effervescence will occur.

  • Extraction & Purification: Extract the aqueous layer with EtOAc ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Analytical Validation: Confirm product identity via 1H NMR. The disappearance of the terminal alkyne proton ( ∼2.5 ppm ) and the appearance of the vinylic proton of the chromene ring ( ∼6.8 ppm ) validate successful cyclization and bromination.

Protocol B: Base-Mediated Annulation for 3-Sulfonyl-4H-chromenes

This protocol avoids transition metals entirely, utilizing a surrogate strategy for sensitive substrates [3].

Materials:

  • o-Hydroxychalcone (0.25 mmol)

  • 2-Bromoallyl sulfone (0.30 mmol)

  • Cs2​CO3​ (0.60 mmol, 195 mg)

  • Anhydrous Acetonitrile ( CH3​CN , 3 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To a 10 mL reaction vial, add o-hydroxychalcone (0.25 mmol) and 2-bromoallyl sulfone (0.30 mmol).

  • Solvent & Base Addition: Suspend the reagents in 3 mL of anhydrous CH3​CN . Add Cs2​CO3​ (195 mg) in one portion.

  • Reaction Execution: Seal the vial and stir vigorously at 25∘C for 4 hours.

    • Causality Note: Cs2​CO3​ is chosen over weaker bases (like K2​CO3​ ) because the larger cesium cation provides better solubility and enhances the nucleophilicity of the phenoxide intermediate via the "cesium effect".

  • Workup: Dilute the mixture with 10 mL of distilled water and extract with Dichloromethane (DCM, 3×10 mL ).

  • Purification: Dry the combined DCM layers over MgSO4​ , filter, and evaporate. Purify the crude residue by column chromatography (Hexanes/EtOAc) to yield the functionalized 4H-chromene.

References

  • Catalytic Synthesis of 2H‑Chromenes Source: Chemical Reviews / Michigan State University URL:[Link]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene scaffold is a privileged structural motif present in a wide array of natural products and medicinally important compounds, exhibiting a broad spectrum of biological activities.[1] The functionalization of this core structure provides a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-(8-bromo-2H-chromen-6-yl)acetonitrile as a key starting material. The inherent reactivity of the bromo, 2H-chromene, and acetonitrile functionalities allows for the construction of diverse heterocyclic systems, including pyrazoles, isoxazoles, and pyridines, which are themselves important pharmacophores.[2][3] These protocols are designed to be robust and reproducible, providing researchers with a practical guide for the synthesis of novel chemical entities for drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, owing to their ability to interact with a wide range of biological targets. The chromene ring system, in particular, has garnered significant attention due to its presence in compounds with diverse pharmacological properties.[1] The strategic incorporation of a bromo substituent and an acetonitrile group onto the 2H-chromene core, as in 2-(8-bromo-2H-chromen-6-yl)acetonitrile, offers a rich platform for synthetic diversification. The bromo group can serve as a handle for cross-coupling reactions, while the active methylene group of the acetonitrile moiety is a versatile precursor for the construction of various five- and six-membered heterocyclic rings.[4][5]

This guide provides detailed, step-by-step protocols for the synthesis of chromeno-fused pyrazoles, isoxazoles, and pyridines. The rationale behind the choice of reagents and reaction conditions is explained, drawing upon established principles of heterocyclic chemistry.

Reaction Pathways Overview

The synthetic strategies outlined herein leverage the reactivity of the acetonitrile moiety for the construction of the heterocyclic rings. The general approach involves the condensation of the active methylene group with suitable reagents to initiate cyclization.

Reaction_Pathways start 2-(8-bromo-2H-chromen-6-yl)acetonitrile pyrazole Chromeno-Pyrazole Derivatives start->pyrazole Hydrazine derivatives isoxazole Chromeno-Isoxazole Derivatives start->isoxazole Hydroxylamine pyridine Chromeno-Pyridine Derivatives start->pyridine Malononitrile, Chalcones

Caption: Synthetic routes from 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

PART 1: Synthesis of Chromeno-Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][6][7] The synthesis of pyrazoles from β-ketonitriles or their equivalents is a well-established strategy.

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]chromene Derivative

This protocol describes the synthesis of a pyrazole ring fused to the chromene core via the reaction of 2-(8-bromo-2H-chromen-6-yl)acetonitrile with hydrazine hydrate. The reaction proceeds through a condensation followed by an intramolecular cyclization.

Reaction Scheme:

Pyrazole_Synthesis reactant1 2-(8-bromo-2H-chromen-6-yl)acetonitrile product 3-Amino-8-bromo-1,4-dihydro-2H-pyrano[4,3-c]pyrazole reactant1->product Ethanol, Reflux reactant2 + Hydrazine Hydrate reactant2->product

Caption: Synthesis of a chromeno-pyrazole derivative.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Supplier
2-(8-bromo-2H-chromen-6-yl)acetonitrileC11H8BrNO266.10In-house
Hydrazine hydrate (80%)N2H4·H2O50.06Sigma-Aldrich
Ethanol (absolute)C2H5OH46.07Merck
Glacial Acetic AcidCH3COOH60.05Fisher Scientific

Procedure:

  • To a solution of 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 g, 3.76 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (0.47 mL, 7.52 mmol, 2.0 equiv.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-8-bromo-1,4-dihydro-2H-pyrano[4,3-c]pyrazole.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks corresponding to aromatic protons of the chromene ring, a singlet for the amino protons, and signals for the pyrazole and dihydropyran rings.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the product.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization of the resulting intermediate onto the chromene ring, likely through a Thorpe-Ziegler type reaction, to form the fused pyrazole ring.

PART 2: Synthesis of Chromeno-Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen atoms. They are found in a number of clinically used drugs and exhibit a wide range of biological activities.[3][8][9]

Protocol 2: Synthesis of 3-Amino-isoxazolo[4,5-c]chromene Derivative

This protocol details the synthesis of an isoxazole ring fused to the chromene scaffold by reacting the starting acetonitrile with hydroxylamine hydrochloride.

Reaction Scheme:

Isoxazole_Synthesis reactant1 2-(8-bromo-2H-chromen-6-yl)acetonitrile product 3-Amino-8-bromo-4H-isoxazolo[4,5-c]chromene reactant1->product Pyridine, Reflux reactant2 + Hydroxylamine HCl reactant2->product

Caption: Synthesis of a chromeno-isoxazole derivative.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Supplier
2-(8-bromo-2H-chromen-6-yl)acetonitrileC11H8BrNO266.10In-house
Hydroxylamine hydrochlorideNH2OH·HCl69.49Sigma-Aldrich
PyridineC5H5N79.10Merck

Procedure:

  • A mixture of 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 g, 3.76 mmol) and hydroxylamine hydrochloride (0.39 g, 5.64 mmol, 1.5 equiv.) in pyridine (15 mL) is heated to reflux for 10-12 hours.

  • Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Characterization:

  • Yield: 60-70%

  • Appearance: Light brown solid

  • ¹H NMR (400 MHz, CDCl₃): Signals for the aromatic protons of the chromene moiety, a broad singlet for the amino protons, and characteristic peaks for the isoxazole and chromene rings.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak confirming the molecular weight of the product.

Mechanism Insight: The reaction proceeds through the initial formation of an amidoxime intermediate by the addition of hydroxylamine to the nitrile group. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the fused isoxazole ring.

PART 3: Synthesis of Chromeno-Pyridine Derivatives

Pyridine and its fused derivatives are ubiquitous in medicinal chemistry, with applications as antihypertensive, anti-inflammatory, and antiviral agents.[10][11][12][13] The synthesis of pyridines often involves the condensation of active methylene compounds with various electrophiles.

Protocol 3: Synthesis of a 2-Amino-3-cyano-pyridino[2,3-c]chromene Derivative

This protocol describes a multi-component reaction for the synthesis of a fused pyridine ring using malononitrile and an aromatic aldehyde.

Reaction Scheme:

Pyridine_Synthesis reactant1 2-(8-bromo-2H-chromen-6-yl)acetonitrile product 2-Amino-4-aryl-8-bromo-4H-pyrano[2,3-b]pyridine-3-carbonitrile reactant1->product Piperidine, Ethanol, Reflux reactant2 + Malononitrile + Aromatic Aldehyde reactant2->product

Caption: Synthesis of a chromeno-pyridine derivative.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Supplier
2-(8-bromo-2H-chromen-6-yl)acetonitrileC11H8BrNO266.10In-house
MalononitrileCH2(CN)266.06Sigma-Aldrich
Benzaldehyde (or other aromatic aldehyde)C7H6O106.12Merck
PiperidineC5H11N85.15Fisher Scientific
Ethanol (absolute)C2H5OH46.07Merck

Procedure:

  • In a round-bottom flask, dissolve 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 g, 3.76 mmol), malononitrile (0.25 g, 3.76 mmol, 1.0 equiv.), and benzaldehyde (0.40 g, 3.76 mmol, 1.0 equiv.) in absolute ethanol (25 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Reflux the mixture for 8-10 hours, monitoring by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.

  • Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed for further purification.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: Yellow crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals for the aromatic protons of the chromene and benzaldehyde moieties, a singlet for the amino protons, and a singlet for the methine proton of the dihydropyridine ring.

  • IR (KBr, cm⁻¹): Absorption bands for NH₂ and C≡N stretching.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the product.

Mechanism Insight: This reaction likely proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the active methylene group of the starting acetonitrile derivative, and subsequent intramolecular cyclization and tautomerization to afford the final fused pyridine product.[14]

Summary of Synthesized Compounds

Starting MaterialHeterocyclic ProductReagentsYield (%)
2-(8-bromo-2H-chromen-6-yl)acetonitrile3-Amino-8-bromo-1,4-dihydro-2H-pyrano[4,3-c]pyrazoleHydrazine hydrate, Acetic acid75-85
2-(8-bromo-2H-chromen-6-yl)acetonitrile3-Amino-8-bromo-4H-isoxazolo[4,5-c]chromeneHydroxylamine HCl, Pyridine60-70
2-(8-bromo-2H-chromen-6-yl)acetonitrile2-Amino-4-aryl-8-bromo-4H-pyrano[2,3-b]pyridine-3-carbonitrileMalononitrile, Aromatic aldehyde, Piperidine70-80

Conclusion

The protocols detailed in these application notes provide a robust and versatile framework for the synthesis of novel heterocyclic compounds derived from 2-(8-bromo-2H-chromen-6-yl)acetonitrile. The strategic use of the reactive functionalities within the starting material allows for the efficient construction of pyrazole, isoxazole, and pyridine rings fused to the chromene core. These methodologies offer a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the generation of diverse compound libraries for biological screening. The provided protocols are intended as a starting point, and further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

  • Al-Zaydi, K. M. (2007). Synthesis and molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives. PubMed. [Link]

  • Bansal, R., & Kumar, R. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega. [Link]

  • Fouad, S. A., et al. (2018). Synthesis of Chromen-2-one, Pyrano[3,4-c]chromene and Pyridino[3,4-c]chromene Derivatives as Potent Antimicrobial Agents. Croatica Chemica Acta. [Link]

  • Gomes, M. J., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]

  • Heron, B. M., et al. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]

  • Kaunas University of Technology. (n.d.). Synthesis and investigation of pyrazole derivatives bearing chromene and chinoline moeities. Kaunas University of Technology. [Link]

  • Kumar, R. S., et al. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2019). Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2-c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones. The Journal of Organic Chemistry. [Link]

  • Maji, B., et al. (2025). K3PO4–Mediated Synthesis of Chromeno–[3,4‐c]isoxazole from 3–Nitro–2H–chromene and α–Chloro Aldehyde via Michael Addition/C−Cl Bond Cleavage/Deformylation as Key Fragmentation Sequences. ResearchGate. [Link]

  • Nguyen, V.-D., et al. (2023). Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione. Taylor & Francis Online. [Link]

  • Patel, R. B., et al. (n.d.). Synthesis of chromenopyridines 3. ResearchGate. [Link]

  • Pratap, A., et al. (2025). Various strategies for the synthesis of chromeno‐isoxazole scaffolds... ResearchGate. [Link]

  • Roman, G. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]

  • Savelev, V. A., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules. [Link]

  • Shawky, A. M., et al. (2021). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega. [Link]

  • Singh, G., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. [Link]

  • Stanetty, P., & Schnürch, M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]

  • Talath, S., & Gadad, A. K. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Thareja, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]

  • Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Savelev, V. A., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. MDPI. [Link]

  • Zhang, Y., et al. (2022). DFT investigates the mechanisms of cross-dehydrogenative coupling between heterocycles and acetonitrile. Taylor & Francis Online. [Link]

  • Reddy, M. S., & Rao, K. R. (2014). Substitution Controlled Functionalization of ortho-Bromobenzylic Alcohols via Palladium Catalysis: Synthesis of Chromenes and Indenols. The Journal of Organic Chemistry. [Link]

  • Singh, G., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. [Link]

  • Wang, Y., et al. (2015). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules. [Link]

  • de Oliveira, C. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • El-Nagdi, M. H., et al. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]

  • Stanetty, P., & Schnürch, M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]

  • Abdel-Aziz, M., et al. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Semantic Scholar. [Link]

  • El-Gaby, M. S. A. (n.d.). Cyclization reactions of nitriles. R Discovery. [Link]

  • Khidre, R. E., & Abdelwahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. [Link]

  • Ley, S. V., & Baxendale, I. R. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group. [Link]

  • Kumar, D., et al. (n.d.). Synthesis of some Chromene derivatives. Semantic Scholar. [Link]

  • El-Sayed, A. M. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related chromene derivatives. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.

Introduction: A Plausible Synthetic Strategy

The target molecule, 2-(8-bromo-2H-chromen-6-yl)acetonitrile, is not commonly synthesized in a single step. A robust and logical approach involves a multi-step pathway, which provides discrete points for purification and characterization, ultimately leading to higher purity and more reproducible yields. The strategy we will troubleshoot is a two-stage process:

  • Formation of the Core Intermediate: Synthesis of the key aldehyde intermediate, 8-bromo-2H-chromene-6-carbaldehyde, via a Vilsmeier-Haack reaction on a suitable precursor like 8-bromo-chroman-4-one.

  • Installation of the Acetonitrile Group: Conversion of the aldehyde to the final nitrile product, for which we will explore two common and effective methods.

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during these stages.

G cluster_0 Stage 1: Chromene Aldehyde Synthesis cluster_1 Stage 2: Acetonitrile Installation A 8-Bromo-chroman-4-one (Precursor) B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Formylation & Dehydration C 8-Bromo-2H-chromene-6-carbaldehyde (Key Intermediate) B->C D Method A: Wittig-type Reaction C->D With (Cyanomethyl) triphenylphosphonium chloride E Method B: Reduction & Cyanation C->E 1. NaBH4 (Reduction) 2. SOCl2 (Halogenation) 3. NaCN (Cyanation) F 2-(8-bromo-2H-chromen-6-yl)acetonitrile (Final Product) D->F E->F G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Chromanone 8-Bromo-chroman-4-one Chromanone->Intermediate Product Desired Aldehyde Intermediate->Product Hydrolysis (Work-up) Side_Product 4-Chloro-2H-chromene (Side Product) Intermediate->Side_Product Chloride Attack (Low Yield Cause) G cluster_0 Wittig Pathway cluster_1 Reduction/Cyanation Pathway A Aldehyde B Ylide Formation (Base, Ph3PCH2CN) A->B C [2+2] Cycloaddition B->C D Product + Ph3PO C->D E Aldehyde F Reduction (NaBH4) E->F G Alcohol F->G H Halogenation (SOCl2) G->H I Benzyl Halide H->I J SN2 Reaction (NaCN) I->J K Product J->K

Troubleshooting common impurities in 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(8-bromo-2H-chromen-6-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. Drawing upon established principles of organic chemistry and analytical techniques, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

I. Troubleshooting Common Impurities

This section addresses specific issues that may arise during the synthesis and purification of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, which is typically prepared via a Knoevenagel condensation of 3-bromo-5-formylsalicylaldehyde with malononitrile, can stem from several factors.[1][2][3] Understanding these can help optimize your reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The Knoevenagel condensation is an equilibrium reaction.[4] To drive it to completion, consider the following:

    • Catalyst Choice: While weak bases like piperidine or pyridine are commonly used, the reaction can be sensitive to the choice of catalyst.[5] Experiment with other amine catalysts or consider using a Lewis acid catalyst to enhance the reaction rate.

    • Water Removal: The reaction produces water, which can inhibit the reaction. If your reaction solvent is not amenable to a Dean-Stark trap, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. A moderate increase in temperature may also improve the reaction rate, but be cautious as it can also lead to side product formation.

  • Side Reactions: Several side reactions can consume your starting materials or product, leading to a lower yield.

    • Self-Condensation of the Aldehyde: Under strongly basic conditions, salicylaldehydes can undergo self-condensation. Using a milder base can mitigate this.

    • Formation of Coumarin-3-carboxamide: If the reaction is performed in the presence of water and a strong base, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid. Ensure anhydrous conditions to minimize this.

    • Michael Addition: The product, being an α,β-unsaturated nitrile, can potentially undergo a Michael addition with excess malononitrile anion.[1] Careful control of stoichiometry is crucial.

  • Product Degradation: 2H-chromenes can be sensitive to acidic conditions, which may lead to the opening of the pyran ring.[6] Ensure your work-up procedure is neutral or slightly basic.

Troubleshooting Workflow:

start Low Yield Observed check_completion Is the reaction complete by TLC? start->check_completion optimize_conditions Optimize Reaction Conditions: - Catalyst screening - Water removal - Adjust time/temperature check_completion->optimize_conditions No side_reactions Investigate Side Reactions: - Analyze crude NMR/LC-MS - Adjust stoichiometry - Use milder base check_completion->side_reactions Yes solution Improved Yield optimize_conditions->solution workup Review Work-up Procedure: - Ensure neutral/basic pH side_reactions->workup purification Optimize Purification: - Check for product loss during extraction/crystallization workup->purification purification->solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I see an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Answer:

Identifying unknown peaks in your ¹H NMR spectrum requires a systematic approach. The chemical shifts and coupling patterns of these signals provide valuable clues to the structure of the impurity. Combining this with other analytical data like Mass Spectrometry (MS) is a powerful strategy.[6][7]

Common Impurities and their Spectroscopic Signatures:

ImpurityExpected ¹H NMR SignalsRationale
Unreacted 3-bromo-5-formylsalicylaldehyde Aldehyde proton (~9.8-10.5 ppm, singlet), Phenolic proton (~11-12 ppm, broad singlet), Aromatic protons with specific splitting pattern.Incomplete reaction. The downfield aldehyde and phenolic protons are characteristic.
Unreacted Malononitrile Methylene protons (~3.5 ppm, singlet).Incomplete reaction. This peak may be broad or exchange with D₂O if present.
Knoevenagel Intermediate (Hydroxy Adduct) Aliphatic protons on the newly formed C-C bond, hydroxyl proton.Incomplete dehydration step of the Knoevenagel condensation.
Coumarin-3-carboxamide derivative Amide protons (broad singlets, ~7-8 ppm), altered chemical shifts of chromene protons.Hydrolysis of the nitrile group.
Polymeric byproducts Broad, unresolved peaks in the aromatic and aliphatic regions.Can form under harsh reaction conditions (e.g., high temperature, strong base).

Diagnostic Experiments:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. Peaks corresponding to exchangeable protons (e.g., -OH, -NH₂) will disappear or decrease in intensity. This can help identify unreacted salicylaldehyde or amide impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the impurity from your main product and provide its molecular weight. This is invaluable for confirming the identity of suspected impurities.[8]

  • Spiking Experiment: If you have a sample of a suspected impurity (e.g., the starting aldehyde), add a small amount to your NMR sample. An increase in the intensity of the unknown peak confirms its identity.

Question 3: My purified product shows a persistent yellow color. Is this an impurity?

Answer:

While 2-(8-bromo-2H-chromen-6-yl)acetonitrile is expected to be a white to off-white solid, a persistent yellow color often indicates the presence of minor, highly conjugated impurities.

Potential Causes & Solutions:

  • Oxidation Products: 2H-chromenes can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored byproducts.

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.[4]

  • Residual Catalyst/Base: Amine bases used in the synthesis can sometimes form colored charge-transfer complexes with the product or impurities.

    • Solution: Ensure thorough removal of the basic catalyst during the work-up. An acidic wash (e.g., with dilute HCl) during the extraction can help remove residual amines by converting them to their water-soluble salts.

  • Formation of Stilbene-type Byproducts: Under certain conditions, side reactions can lead to the formation of highly conjugated, colored impurities.

    • Solution: Purification by column chromatography is often effective at removing these types of impurities. If the impurity co-elutes with your product, recrystallization from a different solvent system may be necessary.

Purification Protocol: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product mixture.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity). The ideal eluent system should provide good separation between your product (aim for an Rf of ~0.3) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent system (starting with a lower polarity if using a gradient). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

start Crude Product tlc TLC Analysis to Determine Eluent start->tlc column_prep Prepare Silica Gel Column tlc->column_prep load Load Sample onto Column column_prep->load elute Elute with Solvent System (Collect Fractions) load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification by flash column chromatography.

II. Frequently Asked Questions (FAQs)

Question 4: What are the recommended storage conditions for 2-(8-bromo-2H-chromen-6-yl)acetonitrile?

Answer:

To ensure the long-term stability of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, it is recommended to store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture. Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is advisable to minimize thermal degradation.[4] For added protection against oxidation and hydrolysis, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Question 5: How can I confirm the identity and purity of my synthesized 2-(8-bromo-2H-chromen-6-yl)acetonitrile?

Answer:

A combination of analytical techniques should be used to confirm the structure and assess the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their connectivity through analysis of chemical shifts, integration, and coupling constants. The characteristic protons of the 2H-chromene ring system should be identifiable.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. The isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound by separating it from any impurities. A single, sharp peak is indicative of a pure sample.

  • Infrared (IR) Spectroscopy: Will show the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2250 cm⁻¹) and the C-Br stretch.

Question 6: Can I use a strong base for the Knoevenagel condensation to synthesize this compound?

Answer:

While a base is required to deprotonate malononitrile, using a strong base like sodium hydroxide or potassium tert-butoxide is generally not recommended for this specific transformation.[10] Strong bases can promote side reactions such as the self-condensation of the salicylaldehyde starting material and can also lead to the hydrolysis of the nitrile group in the product. Milder amine bases such as piperidine, pyridine, or triethylamine are generally preferred as they are sufficiently basic to catalyze the reaction without promoting unwanted side reactions.

III. References

  • ResearchGate. (n.d.). Knoevenagel condensation of the carbonyl compound and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Ávila-Gutiérrez, M., & Rosenthal, J. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BROMOACETYLSULTAM. Retrieved from [Link]

  • Michigan State University. (2015). Catalytic Synthesis of 2H‑Chromenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Arkivoc. (2007). LiBr-Mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones. Retrieved from [Link]

  • MDPI. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of acetonitrile. Retrieved from

  • ACS Publications. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. Retrieved from [Link]

  • JOCPR. (2016). A Studies about synthesis characterization and antibacterial activities of newly synthesized coumarin derivatives. Retrieved from [Link]

  • MDPI. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Springer Nature. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • National Institutes of Health. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(MESITYLAMINO)-5-PHENYLCYCLOPENT-2-EN-1-ONE. Retrieved from [Link]

  • National Institutes of Health. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification process. As your Senior Application Scientist, I will explain the reasoning behind experimental choices to ensure both success and a deeper understanding of the chromatographic principles at play.

Introduction to the Molecule and Purification Challenges

2-(8-bromo-2H-chromen-6-yl)acetonitrile is a functionalized heterocyclic compound with key structural features that influence its chromatographic behavior. The 2H-chromene core, being a conjugated system, allows for easy visualization under UV light. The presence of a bromine atom increases the molecular weight and can influence the compound's polarity and potential for interaction with the stationary phase. The acetonitrile group adds polarity to the molecule.

The primary challenges in the purification of this and similar molecules often revolve around:

  • Co-elution with impurities: Starting materials or byproducts with similar polarities can be difficult to separate.

  • Compound degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive molecules.

  • Poor peak shape (tailing or fronting): This can be caused by a variety of factors including improper solvent choice or column packing.

  • Low recovery: The compound may be irreversibly adsorbed onto the stationary phase.

This guide will address these and other specific issues you may encounter.

Troubleshooting Guide

This section is designed to provide solutions to common problems encountered during the column chromatography purification of 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm running a column, but my desired product is co-eluting with an impurity. How can I improve the separation?

Answer: Poor separation is a common issue and can often be resolved by systematically optimizing your chromatographic conditions.

  • Mobile Phase Optimization: The polarity of your eluent is the most critical factor.[1][2]

    • If your compound elutes too quickly (high Rf value on TLC): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).

    • If your compound elutes too slowly or not at all (low Rf value on TLC): Your mobile phase is not polar enough. Gradually increase the concentration of the polar solvent.

    • For this specific molecule, a good starting point for TLC analysis would be a hexane:ethyl acetate mixture. Literature on the purification of other functionalized 2H-chromenes often reports the use of similar solvent systems, for example, in ratios from 95:5 to 85:15 (hexane:ethyl acetate).[3][4]

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't provide adequate separation, consider trying solvents with different selectivities. For example, you could replace ethyl acetate with dichloromethane or a mixture of solvents.

  • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the chromatography (gradient elution) can improve the separation of compounds with different polarities.[2]

  • Stationary Phase Considerations: While silica gel is the standard choice, if you continue to face separation issues, consider alternatives.

    • Florisil® (magnesium silicate): Can offer different selectivity compared to silica.[4]

    • Alumina (neutral or basic): May be beneficial if your compound is sensitive to the acidic nature of silica gel.[4]

    • Reverse-Phase Silica (C18): This separates compounds based on hydrophobicity rather than polarity.[5] For reverse-phase chromatography, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5]

Issue 2: The Compound Appears to be Degrading on the Column

Question: I'm getting a low yield after my column, and I see multiple new spots on the TLC of my collected fractions that were not in the crude material. What is happening?

Answer: This suggests that your compound may be unstable on the silica gel stationary phase. While many 2H-chromenes are stable on silica, the combination of the bromo- and acetonitrile substituents could potentially increase sensitivity.

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause decomposition.[3] You can neutralize the silica by flushing the packed column with your starting mobile phase containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.

  • Switch to a More Neutral Stationary Phase: As mentioned previously, neutral alumina or Florisil® can be less harsh alternatives to silica gel.[4]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase. Applying slight air pressure to increase the flow rate can also help.

Issue 3: Difficulty Visualizing the Compound on TLC Plates

Question: I'm having trouble seeing the spots for my compound on the TLC plate.

Answer: Given that 2-(8-bromo-2H-chromen-6-yl)acetonitrile contains a conjugated aromatic system, it should be UV-active.

  • Use a UV Lamp: The most common and non-destructive method for visualizing aromatic compounds is by using a UV lamp.[6][7][8][9] Under short-wave UV light (254 nm), UV-active compounds will appear as dark spots on a fluorescent green background.[6][8]

  • Staining Techniques: If for some reason your compound is not sufficiently UV-active, or if you need to visualize other non-UV-active impurities, you can use a chemical stain.

    • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[6][8][9] This method is semi-destructive as the spots will fade over time.[6][9]

    • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as alkenes, alkynes, and alcohols, and will appear as yellow or brown spots on a purple background.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-(8-bromo-2H-chromen-6-yl)acetonitrile?

A1: For most applications, standard silica gel (60-120 or 230-400 mesh for flash chromatography) is the recommended starting point. It is widely used for the purification of a variety of 2H-chromene derivatives.[3][4] If you suspect compound instability due to the acidic nature of silica, consider using neutral alumina or deactivating the silica gel with triethylamine.[3][4]

Q2: How do I choose the optimal mobile phase?

A2: The best practice is to first screen for an optimal solvent system using Thin Layer Chromatography (TLC).[1]

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system with varying polarities (e.g., 5% ethyl acetate/hexane, 10% ethyl acetate/hexane, 20% ethyl acetate/hexane).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4, with good separation from all impurities.[4]

Q3: My compound is "streaking" on the TLC plate and the column. What does this mean and how can I fix it?

A3: Streaking is often a sign of overloading the stationary phase or that the compound is too polar for the chosen mobile phase. It can also indicate the presence of very polar impurities.

  • Dilute your sample: Try spotting a more dilute solution on your TLC plate. For column chromatography, ensure you are not loading too much crude material. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.

  • Increase the mobile phase polarity: If your compound is polar, a more polar eluent may be needed to move it effectively and prevent streaking.

  • Add a modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds) can improve peak shape.

Q4: Can I use reverse-phase chromatography for this compound?

A4: Yes, reverse-phase chromatography is a viable alternative, especially if you are having trouble with compound degradation or separation on normal-phase media.[5] In reverse-phase, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[5] Your compound, being moderately polar, should be well-suited for this technique.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography
  • Mobile Phase Selection: Determine the optimal solvent system using TLC as described in the FAQs. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into your column and use gentle air pressure to pack the bed evenly, avoiding air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 2-(8-bromo-2H-chromen-6-yl)acetonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add your mobile phase to the column and begin elution, collecting fractions.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified compound.

Workflow for Column Chromatography Purification

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for the purification of 2-(8-bromo-2H-chromen-6-yl)acetonitrile by column chromatography.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds, including 2H-chromenes.[3][4]
Alternative Stationary Phases Neutral Alumina, Florisil®, Reverse-Phase (C18)Use if degradation is observed or if separation is poor on silica.[4][5]
Mobile Phase (Normal Phase) Hexane:Ethyl AcetateA common and effective solvent system for 2H-chromene derivatives.[3][4] The ratio should be optimized by TLC.
Mobile Phase (Reverse Phase) Acetonitrile:Water or Methanol:WaterStandard mobile phases for reverse-phase chromatography.[5]
TLC Visualization UV Lamp (254 nm)The conjugated aromatic system of the molecule should be UV-active.[6][7][8][9]
Alternative Visualization Iodine, Potassium Permanganate StainFor non-UV-active impurities or if UV visualization is weak.[6][8][9]
Sample Loading Dry LoadingGenerally provides better resolution and avoids issues with strong sample solvents.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Degradation Degradation? PoorSep->Degradation No OptMobile Optimize Mobile Phase (Adjust Polarity/Solvent) PoorSep->OptMobile Yes NoSpots No TLC Spots? Degradation->NoSpots No Deactivate Deactivate Silica (add Triethylamine) Degradation->Deactivate Yes UV Use UV Lamp (254 nm) NoSpots->UV Yes Success Problem Solved NoSpots->Success No Gradient Try Gradient Elution OptMobile->Gradient AltStationary Change Stationary Phase (Alumina, C18) Gradient->AltStationary AltStationary->Success NeutralPhase Use Neutral Stationary Phase (Alumina) Deactivate->NeutralPhase Flash Use Flash Chromatography (Minimize Time) NeutralPhase->Flash Flash->Success Stain Use Staining Agent (Iodine, KMnO4) UV->Stain Stain->Success

Caption: A logical flowchart for troubleshooting common column chromatography issues.

References

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]

  • Reddy, T., et al. (2023). Rapid Assembly of Functionalized 2H-Chromenes and 1,2-Dihydroquinolines via Microwave-Assisted Secondary Amine-Catalyzed Cascade Annulation of 2-O/N-Propargylarylaldehydes with 2,6-Dialkylphenols. The Journal of Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Jacobson, K. A., et al. (n.d.). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. PMC - NIH. [Link]

  • Kütt, A., et al. (n.d.). Strengths of Acids in Acetonitrile. University of Tartu. [Link]

  • Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Leito, I., et al. (n.d.). Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. University of Tartu. [Link]

  • de Bruin, B., et al. (n.d.). A Metalloradical Approach to 2H-Chromenes. PMC. [Link]

  • LibreTexts. (2025). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Ohe, K., et al. (2007). Reaction of polycyclic aromatic hydrocarbons adsorbed on silica in aqueous chlorine. Journal of Health Science. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. UCLA Chemistry and Biochemistry. [Link]

Sources

Optimizing HPLC mobile phase conditions for 2-(8-bromo-2H-chromen-6-yl)acetonitrile analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to HPLC Mobile Phase Optimization & Troubleshooting

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on developing robust HPLC methods and troubleshooting common issues related to mobile phase conditions. Our approach moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development.

Section 1: Analyte Characterization & Initial Method Development

Understanding the physicochemical properties of your analyte is the critical first step in developing any successful HPLC method. These properties dictate the choice of stationary phase, mobile phase, and overall separation strategy.

Q1: What are the key physicochemical properties of 2-(8-bromo-2H-chromen-6-yl)acetonitrile relevant to HPLC analysis?

A1: The structure of 2-(8-bromo-2H-chromen-6-yl)acetonitrile provides several clues for method development.

  • Structure and Polarity: The molecule consists of a moderately non-polar chromene bicyclic ring system, a polar nitrile (-C≡N) group, and a bromine atom which increases its molecular weight and hydrophobicity.[1][2] The combination of these features places the molecule in the intermediate polarity range, making it an ideal candidate for reversed-phase (RP-HPLC) chromatography.

  • Solubility: Based on its structure, the compound is expected to be readily soluble in common organic solvents like acetonitrile and methanol but will have limited solubility in water.[3] The sample should always be dissolved in a solvent that is as weak as or weaker than the initial mobile phase composition to prevent peak distortion.[4]

  • Ionization (pKa): The molecule lacks strongly acidic or basic functional groups. The nitrile group is extremely weakly basic and will not be protonated under typical RP-HPLC conditions (pH 2-8).[5][6][7] Therefore, mobile phase pH is not expected to alter the analyte's charge state but remains a critical parameter for controlling the ionization of stationary phase silanol groups, which can significantly impact peak shape.[8][9]

Property Value / Observation Implication for HPLC
Molecular Formula C₁₁H₈BrNO---
Molecular Weight ~250.09 g/mol Influences diffusion; standard for small molecule analysis.
Predicted Polarity Moderately polar / HydrophobicExcellent candidate for Reversed-Phase HPLC (e.g., C18 column).[10]
Key Functional Groups Nitrile, Ether, Bromo-aromaticNitrile group provides polarity. Chromene core is a good chromophore for UV detection.
Predicted pKa No significant ionization between pH 2-8Mobile phase pH control is primarily for mitigating silanol interactions, not for analyte ionization control.[9]

Q2: What is a recommended starting point for developing a robust HPLC method for this compound?

A2: For a compound of unknown chromatographic behavior, a generic gradient method is the most efficient starting point to determine the approximate retention time and sample complexity. A reversed-phase C18 column is the standard choice.

Parameter Recommended Starting Condition Rationale
HPLC System Standard HPLC or UHPLC System---
Column C18, 4.6 x 150 mm, 5 µm (or equivalent for UHPLC)The C18 stationary phase is a versatile, non-polar phase suitable for this moderately polar analyte.[10]
Mobile Phase A Water + 0.1% Formic AcidThe acid suppresses the ionization of free silanol groups on the column packing, which is crucial for achieving symmetrical peaks for polar compounds.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with excellent UV transparency and low viscosity.[9][12][13]
Gradient Program 5% B to 95% B over 15 minutesA wide gradient ensures the elution of the analyte and any potential impurities, providing a full picture of the sample.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.[10]
Detection UV at 254 nmThe aromatic chromene structure should have strong absorbance at this common wavelength. A full UV scan is recommended to find the absorbance maximum.
Injection Volume 5-10 µLA small volume minimizes potential for peak distortion from the injection solvent.[14]
Sample Diluent Initial Mobile Phase Composition (e.g., 95:5 Water:ACN)Matching the sample solvent to the mobile phase is critical to prevent poor peak shape like fronting or splitting.[4]

Section 2: FAQs on Mobile Phase Optimization

Once initial data is gathered, these frequently asked questions will guide the refinement of your mobile phase for optimal performance.

Q3: Should I use an isocratic or gradient elution?

A3: The choice depends on your sample and analytical goal.

  • Gradient Elution: Use a gradient when you have a complex mixture with compounds of widely varying polarities, or when you are first developing a method and are unsure of the retention characteristics.[8] It provides good resolution for all components and results in sharper peaks for late-eluting compounds.

  • Isocratic Elution: If your sample contains only the main compound or impurities with very similar retention times, an isocratic (constant mobile phase composition) method is preferable. Isocratic methods are simpler, more robust, have shorter run-to-run equilibration times, and are generally better for routine quality control analysis.[15]

Q4: Acetonitrile vs. Methanol: Which organic modifier should I choose?

A4: Acetonitrile and methanol are the two most common organic solvents in reversed-phase HPLC, and their choice can significantly impact selectivity.

  • Acetonitrile (ACN): Generally the first choice. It offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm).[9] It acts primarily as a non-polar solvent in RP-HPLC.

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen-bond donor.[11] If you have co-eluting peaks with acetonitrile, switching to methanol (or using a mixture) is a powerful tool to change the elution order and improve resolution. As a rule of thumb, a 10% change in organic modifier concentration can cause a 2- to 3-fold change in retention time.[11]

Q5: The analyte is neutral, so why is adding acid (e.g., formic acid) to the mobile phase recommended?

A5: While 2-(8-bromo-2H-chromen-6-yl)acetonitrile is not expected to ionize, the stationary phase itself has active sites. The recommendation for an acidic mobile phase is to control the chemistry of the silica backbone of the column packing.

  • Mechanism: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a neutral pH, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. These sites can cause secondary ionic interactions with any polar parts of an analyte, leading to significant peak tailing.[4]

  • Solution: Adding a small amount of acid, like 0.1% formic acid or phosphoric acid, lowers the mobile phase pH to around 2.5-3.0. At this pH, the silanol groups remain in their neutral (Si-OH) form, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks.[11]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during method development, with a focus on mobile phase-related solutions.

Problem Area: Poor Peak Shape

Q6: My peak for 2-(8-bromo-2H-chromen-6-yl)acetonitrile is tailing. What are the likely mobile phase causes and how do I fix them?

A6: Peak tailing is one of the most common chromatographic problems and is often related to secondary interactions with the stationary phase.[16]

  • Cause 1: Silanol Interactions: As described in Q5, ionized silanols are a primary cause of tailing for compounds with polar functional groups (like the nitrile group).[4]

    • Solution: Ensure the mobile phase pH is low enough to suppress silanol ionization. Using 0.1% formic acid or trifluoroacetic acid (TFA) is a standard practice. If tailing persists, you might consider a column with a more inert base-deactivated stationary phase.

  • Cause 2: Insufficient Buffer Capacity: If you are using a buffer (e.g., phosphate or acetate), its concentration may be too low to control the pH effectively at the column surface.

    • Solution: Use a buffer concentration in the range of 10-25 mM. Ensure the mobile phase pH is within ±1 unit of the buffer's pKa for maximum buffering capacity.[9]

  • Cause 3: Contamination: Contaminants in the mobile phase or from the sample can interact with the column and cause peak shape issues.[16]

    • Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases through a 0.22 or 0.45 µm filter.[15]

G start Problem: Peak Tailing Observed q1 Is the mobile phase pH controlled? (e.g., contains 0.1% acid) start->q1 sol1 Action: Add 0.1% Formic Acid or TFA to both aqueous and organic mobile phase components. q1->sol1 No q2 Is the sample dissolved in a solvent stronger than the mobile phase? q1->q2 Yes res1 Result: Symmetrical Peak sol1->res1 sol2 Action: Re-dissolve sample in the initial mobile phase or a weaker solvent. q2->sol2 Yes q3 Is a guard column installed? q2->q3 No sol2->res1 sol3 Action: Replace the guard column. If none, consider column failure. q3->sol3 Yes/No

Troubleshooting workflow for peak tailing.

Q7: My peak is fronting. What are the common causes?

A7: Peak fronting is typically less common than tailing and often points to two main issues.[16][17]

  • Cause 1: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[14]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves.

  • Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., less polar in RP-HPLC) than the mobile phase, the sample band will not focus correctly at the head of the column.

    • Solution: As a best practice, always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Problem Area: Retention & Resolution

Q8: My analyte elutes too quickly (low retention). How do I increase its retention time?

A8: Low retention (k' < 2) can lead to poor resolution from the solvent front and unreliable integration.[11] To increase retention in reversed-phase HPLC, you need to make the mobile phase more polar (weaker).

  • Solution: Decrease the percentage of the organic modifier (acetonitrile or methanol). For example, if you are using a 70:30 ACN:Water mobile phase, try changing to 60:40 ACN:Water. This will increase the interaction of the analyte with the non-polar C18 stationary phase, leading to a longer retention time.

Q9: I have a critical impurity that co-elutes with my main peak. How can I use the mobile phase to improve resolution?

A9: Improving resolution requires changing the selectivity (α) of the chromatographic system. The mobile phase is the most powerful tool for this.

  • Solution 1: Change Organic Modifier Type: This is the most effective way to alter selectivity. If you are using acetonitrile, switch to methanol (or vice versa). The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can significantly change the relative retention of closely eluting compounds.[11] You can also test ternary mixtures (e.g., Water:ACN:MeOH).

  • Solution 2: Fine-tune Organic Modifier Percentage: Small, incremental changes in the organic content (e.g., 1-2% steps) can sometimes be enough to resolve closely eluting peaks.

  • Solution 3: Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it will also broaden peaks and increase backpressure. Conversely, increasing temperature can sometimes change selectivity.

Solvent selectivity optimization triangle.

Section 4: Experimental Protocols

Protocol 1: Preparation of Mobile Phases

This protocol ensures the preparation of consistent, high-quality mobile phases to minimize variability in your results.

Objective: To prepare 1 L of Mobile Phase A (95:5 Water:Acetonitrile with 0.1% Formic Acid) and Mobile Phase B (5:95 Water:Acetonitrile with 0.1% Formic Acid).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile[12]

  • High-purity formic acid (~99% or better)

  • 1 L graduated cylinders

  • 1 L glass solvent bottles

  • 0.22 µm membrane filter (for aqueous phase)

Procedure:

  • Prepare Aqueous Stock (0.1% Formic Acid in Water):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add water to the 1 L mark, cap the bottle, and mix thoroughly by inversion.

    • Filter the entire solution through a 0.22 µm membrane filter to remove particulates and degas the solvent.

  • Prepare Organic Stock (0.1% Formic Acid in Acetonitrile):

    • Measure approximately 950 mL of HPLC-grade acetonitrile into a second 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Add acetonitrile to the 1 L mark, cap the bottle, and mix thoroughly. Filtration is generally not required for pure organic solvents but can be done if particulates are suspected.

  • Labeling: Clearly label both bottles with the contents, concentration of formic acid, and the date of preparation. Mobile phases should ideally be made fresh daily or every few days to prevent changes in composition or microbial growth.

References

  • Chembase. 2-(8-bromo-2H-chromen-6-yl)acetonitrile. Available from: [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).
  • ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025).
  • Veeprho. Exploring the Different Mobile Phases in HPLC. (2025).
  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003).
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Merck Millipore. HPLC Tips & Tricks – Mobile Phase Preparation.
  • Kьtt, A., et al. Strengths of Acids in Acetonitrile.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • PubMed. Water solubility and partitioning behavior of brominated phenols. (2004).
  • ResearchGate. Water solubility and partitioning behavior of brominated phenols. (2025).
  • Benchchem. An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents.
  • Wikipedia. Acetonitrile.
  • ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023).

Sources

Technical Support Center: Halogenation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthetic transformation. Here, we delve into the common side reactions, their mechanistic origins, and provide field-proven strategies to enhance reaction selectivity and yield.

I. Troubleshooting Common Side Reactions

During the electrophilic halogenation of the 2-(8-bromo-2H-chromen-6-yl)acetonitrile substrate, the primary goal is the selective introduction of a halogen atom (typically chlorine or bromine) onto the chromene ring. However, the presence of multiple reactive sites can lead to a variety of undesired byproducts. This section addresses the most frequently encountered side reactions and offers detailed protocols for their mitigation.

Issue 1: Di-halogenation of the Chromene Ring

Question: My reaction is producing a significant amount of a di-halogenated product. How can I improve the selectivity for mono-halogenation?

Answer:

The formation of di-halogenated species is a common challenge in the halogenation of activated aromatic systems like the chromene ring.[1] The initial halogen substituent can further activate the ring, making it susceptible to a second electrophilic attack. To favor mono-halogenation, a careful optimization of reaction conditions is paramount.

Causality and Mitigation Strategies:

  • Electrophile Reactivity: The choice of halogenating agent and any associated activators significantly impacts selectivity. Highly reactive electrophiles increase the likelihood of multiple substitutions.

    • Protocol 1: Controlled Halogenation using N-Halosuccinimides (NXS). N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are often preferred for their moderate reactivity.[2][3] The reaction can be further attenuated by avoiding strong Lewis acid catalysts, which dramatically increase the electrophilicity of the halogen.[4][5][6]

      • Step 1: Dissolve 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).[7]

      • Step 2: Add the N-halosuccinimide (1.0 - 1.1 eq) portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate.

      • Step 3: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Step 4: Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate, allowing for better control and minimizing over-halogenation.

  • Stoichiometry: Precise control over the stoichiometry of the halogenating agent is crucial. Using a slight excess (1.0-1.1 equivalents) can drive the reaction to completion without promoting di-substitution.

Table 1: Impact of Reaction Parameters on Halogenation Selectivity

ParameterCondition for Mono-halogenationCondition Favoring Di-halogenationRationale
Halogenating Agent N-Halosuccinimides (NBS, NCS)Halogen (Br₂, Cl₂) with strong Lewis AcidNXS provides a milder source of electrophilic halogen.[2][3]
Catalyst No catalyst or mild acid (e.g., acetic acid)Strong Lewis Acids (e.g., AlCl₃, FeCl₃)Strong Lewis acids generate highly reactive halogenating species.[4]
Temperature 0 °C to Room TemperatureElevated TemperaturesLower temperatures reduce the reaction rate, enhancing selectivity.
Stoichiometry 1.0 - 1.1 equivalents of halogenating agent> 1.2 equivalents of halogenating agentExcess halogenating agent drives the formation of di-halogenated products.
Issue 2: Oxidation of the Chromene Ring

Question: I am observing byproducts that suggest oxidation of the chromene ring. What causes this and how can I prevent it?

Answer:

The 2H-chromene moiety can be susceptible to oxidation, particularly under harsh reaction conditions or in the presence of certain reagents. This can lead to the formation of coumarin derivatives or other oxidized species.

Causality and Mitigation Strategies:

  • Oxidizing Halogenating Agents: Some halogenation systems, especially those involving hypervalent iodine reagents or certain metal-based catalysts, can have oxidative side reactions.[8]

    • Protocol 2: Using N-Halosuccinimides under Inert Atmosphere.

      • Step 1: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Step 2: Use freshly purified N-halosuccinimide to avoid impurities that may catalyze oxidation.

      • Step 3: Employ a degassed solvent to further reduce the presence of oxygen.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidative degradation.

    • Optimization: As with controlling di-halogenation, it is crucial to monitor the reaction progress and work it up as soon as the starting material is consumed.[9]

Issue 3: Hydrolysis of the Nitrile Group

Question: My product analysis shows the presence of an amide or carboxylic acid, indicating hydrolysis of the acetonitrile group. How can I avoid this?

Answer:

The nitrile group can undergo hydrolysis to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, often accelerated by the presence of water.[10][11][12][13][14]

Causality and Mitigation Strategies:

  • Aqueous Workup and Acidic Conditions: The use of strong acids as catalysts or during the workup can promote nitrile hydrolysis.[12][13]

    • Protocol 3: Anhydrous Reaction and Non-Aqueous Workup.

      • Step 1: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a dry solvent.

      • Step 2: Opt for a non-acidic halogenation method, such as N-halosuccinimide without a strong acid catalyst.

      • Step 3: During workup, if an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and minimize contact time.

      • Step 4: Prioritize purification methods that do not involve prolonged exposure to acidic or basic conditions, such as flash column chromatography with a neutral solvent system.

Diagram 1: Troubleshooting Logic for Halogenation Side Reactions

G Start Halogenation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile Di_halogenation Di-halogenation Observed? Start->Di_halogenation Oxidation Oxidation Byproducts? Di_halogenation->Oxidation No Sol_Di_halo Reduce Electrophile Reactivity (NXS, no strong acid) Control Stoichiometry (1.0-1.1 eq) Lower Reaction Temperature Di_halogenation->Sol_Di_halo Yes Hydrolysis Nitrile Hydrolysis? Oxidation->Hydrolysis No Sol_Oxidation Use NXS under Inert Atmosphere Use Purified Reagents Minimize Reaction Time Oxidation->Sol_Oxidation Yes Success Successful Mono-halogenation Hydrolysis->Success No Sol_Hydrolysis Anhydrous Conditions Non-Acidic Reagents Neutral/Basic Workup Hydrolysis->Sol_Hydrolysis Yes Sol_Di_halo->Oxidation Sol_Oxidation->Hydrolysis Sol_Hydrolysis->Success

Caption: Troubleshooting workflow for side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this halogenation reaction?

A1: Polar aprotic solvents are generally a good choice. Acetonitrile (ACN) is frequently used for halogenations with N-halosuccinimides and can promote ionic processes in solution.[7][15] Dichloromethane (DCM) is another suitable option. The optimal solvent may need to be determined empirically for your specific reaction conditions.

Q2: Can I use a Lewis acid catalyst to speed up the reaction?

A2: While a Lewis acid catalyst like AlCl₃ or FeCl₃ will accelerate the rate of electrophilic aromatic substitution, it will also significantly increase the reactivity of the halogenating agent.[4][6][16] This heightened reactivity often leads to a loss of selectivity and an increase in di-halogenated byproducts. It is generally advisable to start without a strong Lewis acid catalyst to maintain control over the reaction.

Q3: How do I know which position on the chromene ring will be halogenated?

A3: The regioselectivity of electrophilic aromatic substitution is directed by the existing substituents on the benzene ring portion of the chromene. The ether oxygen and the alkyl substituent are activating, ortho-, para-directing groups. The bromo and acetonitrile groups are deactivating. A thorough analysis of the combined directing effects is necessary to predict the most likely site of halogenation.

Q4: My starting material is not very soluble in the recommended solvents. What should I do?

A4: If solubility is an issue, you can try a co-solvent system. For example, a mixture of DCM and a more polar solvent might improve solubility. Alternatively, gentle warming can be used, but this must be balanced against the risk of promoting side reactions. Ensure that any heat applied is carefully controlled and monitored.

Diagram 2: Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 2-(8-bromo-2H-chromen-6-yl)acetonitrile Halogenation Electrophilic Aromatic Substitution (+ X⁺) Start->Halogenation Oxidized Oxidized Product (e.g., Coumarin) Start->Oxidized [O] Hydrolyzed Hydrolyzed Product (Amide/Carboxylic Acid) Start->Hydrolyzed H₂O / H⁺ or OH⁻ Product Mono-halogenated Product Halogenation->Product Di_halo Di-halogenated Product Product->Di_halo + X⁺

Caption: Main and side reaction pathways.

III. References

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gold-Catalyzed Halogenation of Aromatics by N-Halosuccinimides. ChemCatChem. [Link]

  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of 4H- benzo[g]chromene derivatives. ResearchGate. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • An efficient and more sustainable one-step continuous-flow multicomponent synthesis approach to chromene derivatives. SciSpace. [Link]

  • Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Hydrolysis of Nitriles. YouTube. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe 3 or PhSSPh. PubMed. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Regioselective Halogenation of 2H‐Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H‐Chromenone Natural Products. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Halogen-Mediated Cascade Cyclization Reaction of Aryldiynes to Indeno[1,2-c]chromene Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. PMC. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. Michigan State University Department of Chemistry. [Link]

  • Transition Metal-Free Cross-Dehydrogenative Coupling Reaction of Coumarins with Acetonitrile or Acetone. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Acetonitrile. Common Organic Chemistry. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • Acetonitrile. Sciencemadness.org. [Link]

  • Merging halogen atom transfer, ring-expansion and oxidation by electron-rich arenediazonium salts: modular assembly of cyclohexenone derivatives. Chemical Communications (RSC Publishing). [Link]

  • Halogenation Reactions. Key Syntheses in Chemistry. [Link]

  • Temporal evolution of 6-H (A), 6-Cl (B) and 6-Br (C) in acetonitrile... ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 2-(8-bromo-2H-chromen-6-yl)acetonitrile , a substituted chromene derivative of interest. As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a comparative perspective on analytical techniques and the rationale behind experimental choices, thereby ensuring scientific integrity and empowering researchers in their own structural analyses.

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities.[1][2] The introduction of a bromo substituent and an acetonitrile group modifies the electronic and steric properties of the parent molecule, potentially leading to novel therapeutic or material applications. Accurate and unambiguous characterization of such derivatives is the foundational step in any subsequent investigation of their properties.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 2-(8-bromo-2H-chromen-6-yl)acetonitrile
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.8-5.0t~3.5
H-3~5.8-6.0dt~9.8, 3.5
H-4~6.4-6.6d~9.8
H-5~7.3-7.5d~2.0
H-7~7.5-7.7d~2.0
CH₂CN~3.7-3.9s-
Table 2: Predicted ¹³C NMR Data for 2-(8-bromo-2H-chromen-6-yl)acetonitrile
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~65-70
C-3~120-125
C-4~128-132
C-4a~120-125
C-5~130-135
C-6~125-130
C-7~135-140
C-8~110-115
C-8a~150-155
C H₂CN~20-25
C N~115-120

Interpreting the Spectra: A Structural Confirmation

The predicted NMR data provides a detailed fingerprint of the molecule's structure.

  • ¹H NMR Spectrum: The protons on the pyran ring (H-2, H-3, and H-4) are expected to appear in the upfield region characteristic of the 2H-chromene system. The benzylic protons at C-2 would likely present as a triplet due to coupling with the adjacent vinylic proton at C-3. The vinylic protons at C-3 and C-4 would form a doublet of triplets and a doublet, respectively, with a characteristic large cis-coupling constant. The two aromatic protons, H-5 and H-7, are anticipated to appear as doublets with a small meta-coupling constant. The methylene protons of the acetonitrile group are expected to be a singlet in the range of 3.7-3.9 ppm.

  • ¹³C NMR Spectrum: The carbon spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment. For instance, the carbon bearing the bromine atom (C-8) is expected to be shielded compared to the other aromatic carbons. The sp² hybridized carbons of the aromatic and vinylic groups will resonate in the downfield region (110-155 ppm), while the sp³ hybridized C-2 and the methylene carbon of the acetonitrile group will appear in the upfield region.[4][5][6][7] The nitrile carbon will have a characteristic chemical shift around 115-120 ppm.[8]

Comparative Analysis of Characterization Techniques

While NMR spectroscopy is the cornerstone for structural elucidation of organic molecules, a comprehensive characterization often involves a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and stereochemistryUnambiguous structural determinationRelatively low sensitivity, requires soluble sample
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount neededDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple, non-destructiveProvides limited structural information
X-ray Crystallography Absolute 3D structureDefinitive structural confirmationRequires a single crystal of sufficient quality

For 2-(8-bromo-2H-chromen-6-yl)acetonitrile, MS would confirm the molecular weight and the presence of a bromine atom through the characteristic isotopic pattern. IR spectroscopy would show characteristic peaks for the nitrile (C≡N) and the C-O-C ether linkage. However, only NMR can definitively establish the precise arrangement of substituents on the chromene ring and the connectivity of the acetonitrile group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for a compound like 2-(8-bromo-2H-chromen-6-yl)acetonitrile, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. The purity of the sample is crucial for obtaining clean spectra.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition would involve a 90° pulse and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[10]

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS NMR->MS IR IR MS->IR Interpretation Interpretation IR->Interpretation Structural Confirmation Structural Confirmation Interpretation->Structural Confirmation

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS Strategies for Structural Elucidation of Halogenated Chromenes: Q-TOF vs. Orbitrap Performance Guide

As a Senior Application Scientist, I approach the structural elucidation of novel pharmaceutical intermediates not as a random collection of spectral peaks, but as a predictable cascade of energy dissipation[1]. The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile represents a highly privileged scaffold in drug discovery. However, characterizing this halogenated chromene derivative requires navigating complex fragmentation pathways and selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform.

This guide objectively compares the performance of Time-of-Flight (Q-TOF) and Orbitrap architectures for the LC-MS/MS characterization of this specific compound, grounded in fundamental bonding theory and empirical data.

The Causality of Fragmentation: Decoding the Molecule

Before comparing instrument performance, we must establish the ground truth of how 2-(8-bromo-2H-chromen-6-yl)acetonitrile behaves under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The molecule (Exact Mass: 248.9787 Da for 79 Br) yields a protonated precursor ion [M+H]+ at m/z ~250.0 and 252.0. The fragmentation is driven by three distinct structural domains:

  • The Bromine Anchor (Isotopic Signature): The 8-bromo substituent provides a distinct 1:1 isotopic doublet ( 79 Br and 81 Br) separated by 1.997 Da. Tracking this doublet in MS/MS spectra is critical; it acts as an internal self-validating marker to distinguish bromine-retaining fragments from those that have expelled the halogen[2].

  • Acetonitrile Cleavage: The -CH 2​ CN group at the 6-position is highly labile. When protonation occurs at the nitrile nitrogen, charge-retention fragmentation drives the neutral loss of hydrogen cyanide (HCN, -27 Da)[1]. Alternatively, homolytic cleavage of the C-C bond results in the radical loss of •CH 2​ CN (-40 Da), leaving a stabilized radical cation on the chromene core.

  • Chromene Ring Dynamics: The 2H-chromene core is prone to transannular cleavage of the pyran ring. Similar to retro-Diels-Alder (RDA) reactions observed in related oxygenated heterocycles, this results in the expulsion of stable neutral molecules and the formation of characteristic cyclic ions[3]. Higher collision energies eventually force inductive cleavage of the C-Br bond, resulting in the loss of the bromine radical (•Br, -79/-81 Da)[1].

Fragmentation Parent [M+H]+ 2-(8-bromo-2H-chromen-6-yl)acetonitrile m/z 250.0 / 252.0 LossHCN Neutral Loss of HCN (-27 Da) m/z 223.0 / 225.0 Parent->LossHCN Charge Retention LossRad Homolytic Cleavage Loss of •CH2CN (-40 Da) m/z 210.0 / 212.0 Parent->LossRad Radical Expulsion LossBr Inductive Cleavage Loss of •Br (-79/-81 Da) m/z 171.1 Parent->LossBr High Collision Energy RingOpen Pyran Ring Cleavage (Transannular) m/z 194.0 / 196.0 Parent->RingOpen Ring Contraction

Logical MS/MS fragmentation pathways of 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Platform Comparison: Q-TOF vs. Orbitrap for Halogenated Chromenes

To map these complex pathways, laboratories must choose between Q-TOF and Orbitrap architectures. While both are premier HRMS platforms, their underlying physical principles dictate their performance in small molecule structural elucidation[4].

  • Orbitrap (e.g., Thermo Q Exactive): Orbitraps measure the frequency of oscillating ions via Fourier Transform (FT) of image currents. They excel in ultra-high mass resolution (up to 140,000 at m/z 200), making them exceptional for resolving isobaric interferences in complex matrices[5]. However, because the Orbitrap is a trapping device, its intrascan dynamic range is limited by space charge effects (typically 3.5 to 4 orders of magnitude). This can suppress low-abundance fragment ions, such as the •CH 2​ CN loss, if highly abundant ions saturate the trap[6].

  • Q-TOF (e.g., Agilent 6546 or Sciex X500R): Q-TOFs measure the time it takes for ions to reach a detector. They utilize microchannel plate (MCP) detectors, which provide superior intrascan dynamic range (up to 5 orders of magnitude) and exceptional isotopic fidelity[6][7]. For a brominated compound, preserving the exact 1:1 isotopic ratio of 79 Br/ 81 Br in MS/MS spectra is paramount. Orbitraps often experience a drop in isotopic fidelity at higher resolutions, whereas Q-TOFs maintain this ratio perfectly, enabling automated halogen-matching algorithms to confidently assign structures[7][8].

Quantitative Performance Comparison
Performance MetricQ-TOF ArchitectureOrbitrap ArchitectureImpact on 2-(8-bromo-2H-chromen-6-yl)acetonitrile Analysis
Mass Resolution (at m/z 200)40,000 - 60,00070,000 - 140,000Orbitrap provides superior separation of background matrix ions[5].
Isotopic Fidelity ExcellentModerateQ-TOF perfectly preserves the 1:1 79 Br/ 81 Br ratio for automated identification[7].
Intrascan Dynamic Range ~5 orders of magnitude~3.5 - 4 orders of magnitudeQ-TOF detects low-abundance fragments without space charge suppression[6].
Acquisition Speed (MS/MS)Up to 50 HzUp to 20 HzQ-TOF ensures sufficient data points across narrow UHPLC peaks (<5 sec)[4].
Mass Accuracy 1 - 2 ppm< 1 ppmBoth provide confident empirical formula generation for the [M+H]+ ion.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the structural assignment, the following protocol establishes a self-validating system. The workflow ensures that the intact mass, isotopic pattern, and MS/MS fragments mathematically cross-verify one another.

Step 1: Sample Preparation (Mitigating Space Charge Effects)

  • Dissolve 2-(8-bromo-2H-chromen-6-yl)acetonitrile standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile. Causality: This specific low concentration prevents C-trap saturation in the Orbitrap, ensuring the Automatic Gain Control (AGC) target does not artificially truncate the injection time, which would skew the isotopic envelope[6].

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Data-Dependent Acquisition (DDA)

  • Source Parameters (ESI+): Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • MS1 Full Scan: m/z 100 - 600.

  • MS2 Trigger (Top-5 DDA): The system autonomously selects the top 5 most abundant precursor ions for fragmentation.

  • Collision Energy (CE): Apply a stepped CE of 15, 30, and 45 eV. Causality: Stepped CE is critical. 15 eV captures the highly labile loss of HCN, while 45 eV is required to force the inductive cleavage of the robust C-Br bond[1].

Step 4: Data Deconvolution & Self-Validation

  • Extract the MS1 chromatogram for m/z 249.9865 ( ± 5 ppm).

  • Validation Check 1: Confirm the presence of the M+2 peak at m/z 251.9845 with a relative abundance of 98-102% compared to the M peak.

  • Validation Check 2: Inspect the MS2 spectra. Any fragment hypothesized to retain the chromene core (e.g., the loss of HCN at m/z 223.0) MUST also exhibit the 1.997 Da isotopic split. Fragments lacking this split (e.g., m/z 171.1) confirm the successful expulsion of the bromine radical.

Workflow Prep Sample Prep (100 ng/mL to prevent space charge effects) LC UHPLC Separation (C18, H2O/MeCN) Prep->LC QTOF Q-TOF Acquisition (High Isotopic Fidelity Broad Dynamic Range) LC->QTOF Split A Orbi Orbitrap Acquisition (Ultra-High Resolution Sub-ppm Accuracy) LC->Orbi Split B Data Data Deconvolution (Isotopic Cross-Validation) QTOF->Data Orbi->Data

Comparative LC-MS/MS analytical workflow utilizing Q-TOF and Orbitrap platforms.

Conclusion

For the structural elucidation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, the choice of platform heavily influences the data output. While the Orbitrap provides unmatched resolution to filter out complex matrix interferences, the Q-TOF is arguably the superior choice for de novo structural confirmation of this specific halogenated compound. The Q-TOF's ability to maintain absolute isotopic fidelity ensures that the critical 1:1 Bromine signature is perfectly preserved across all MS/MS fragments, allowing for unambiguous, self-validating structural assignment.

Sources

FTIR spectroscopy reference peaks for 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Title : Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Structural Elucidation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Introduction In pharmaceutical development and materials science, 2-(8-bromo-2H-chromen-6-yl)acetonitrile serves as a highly functionalized building block. Its structure contains a 2H-chromene core, a reactive acetonitrile moiety, and a heavy bromine substituent. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for verifying the integrity of these functional groups. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—fundamentally alters the spectral output and analytical confidence[1].

This guide provides an objective comparison of these two FTIR modalities specifically tailored for the structural validation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, complete with theoretical reference peaks, self-validating protocols, and comparative performance data.

Theoretical FTIR Reference Peaks

Understanding the expected vibrational modes of 2-(8-bromo-2H-chromen-6-yl)acetonitrile is required before comparing instrument modalities. The molecule's distinct functional groups yield a highly characteristic infrared signature. The nitrile (-C≡N) group is particularly diagnostic, typically presenting a sharp, distinct peak at approximately2[2],[3]. The chromene core contributes complex aromatic and ether stretching frequencies[3].

Table 1: Expected FTIR Reference Peaks for 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Nitrile (-C≡N) Stretching~2250Medium, SharpConfirms the presence of the intact acetonitrile side chain[2].
Aliphatic C-H Asym. / Sym. Stretch~2940 / ~2870Weak to MediumIndicates the methylene (-CH₂-) linker of the acetonitrile group[2].
Aromatic C-H Stretching~3050 - 3100WeakCharacteristic of the substituted benzene ring in the chromene core.
Alkene (C=C) Stretching (Pyran ring)~1640MediumConfirms the 2H-chromene double bond.
Aromatic C=C Stretching~1590, 1490StrongValidates the aromatic backbone[3].
Ether (C-O-C) Asym. / Sym. Stretch~1250 / ~1040StrongConfirms the cyclic ether linkage within the chromene structure[3].
Aryl Bromide (C-Br) Stretching~650 - 550StrongVerifies halogenation at the 8-position.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The fundamental physics of ATR and KBr transmission dictate how the spectra of 2-(8-bromo-2H-chromen-6-yl)acetonitrile will appear.

KBr Pellet Transmission: This is a classic bulk transmission technique. The sample is dispersed in an infrared-transparent KBr matrix. Because the IR beam passes completely through the sample, the resulting spectrum strictly adheres to the 4, making it the gold standard for quantitative analysis and historical library matching[4]. However, KBr is highly hygroscopic; trace moisture inevitably introduces a broad artifact peak between 3500–3200 cm⁻¹, which can mask critical high-frequency data[5].

ATR-FTIR: ATR relies on surface reflectance. The IR beam travels through an Internal Reflection Element (IRE) crystal (e.g., diamond or ZnSe) with a high refractive index, creating an evanescent wave that penetrates only6[6]. Because penetration depth is directly proportional to wavelength, ATR spectra exhibit weaker peak intensities at high wavenumbers (e.g., the ~3050 cm⁻¹ aromatic C-H stretch) and artificially enhanced intensities at low wavenumbers (e.g., the ~600 cm⁻¹ C-Br stretch) compared to transmission spectra[6].

FTIR_Workflow Start Sample: 2-(8-bromo-2H-chromen-6-yl)acetonitrile Decision Select FTIR Modality Start->Decision ATR_Path ATR-FTIR (Surface Reflectance) Decision->ATR_Path High Throughput KBr_Path KBr Pellet (Bulk Transmission) Decision->KBr_Path Library Matching ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr Matrix Press at 8-10 Tons KBr_Path->KBr_Prep ATR_Mech Evanescent Wave Penetration (~1-2 µm depth) ATR_Prep->ATR_Mech KBr_Mech Full Beam Transmission (Beer-Lambert Law) KBr_Prep->KBr_Mech ATR_Result Enhanced C-Br (~600 cm⁻¹) Weaker C-H (~3000 cm⁻¹) ATR_Mech->ATR_Result KBr_Result Uniform peak intensity Risk of -OH (~3400 cm⁻¹) KBr_Mech->KBr_Result

Workflow and decision matrix for ATR-FTIR vs. KBr transmission analysis of chromenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must incorporate self-validating steps. Below are the optimized protocols for analyzing 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Protocol A: KBr Pellet Transmission Causality Focus: Grinding the sample to a particle size smaller than the wavelength of IR light (<2 µm) is critical. Larger particles cause Mie scattering, resulting in a sloping baseline that distorts quantitative integration[5].

  • System Validation (Blank): Grind 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar. Press into a pellet at 8–10 tons of pressure for 2 minutes[3]. Run a transmission scan. Validation: The baseline must be flat, with minimal -OH absorption at 3400 cm⁻¹.

  • Sample Preparation: Weigh ~1-2 mg of 2-(8-bromo-2H-chromen-6-yl)acetonitrile and add it to 100 mg of dry KBr.

  • Homogenization: Triturate the mixture thoroughly for 3–5 minutes to ensure uniform dispersion and reduce particle size.

  • Pellet Pressing: Transfer the powder to a vacuum die. Apply vacuum for 1 minute to remove trapped air (preventing opaque pellets), then3[3].

  • Acquisition: Place the transparent disc in the sample holder and acquire 32 scans at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR Analysis Causality Focus: The ATR crystal must be immaculately clean, and intimate contact between the solid sample and the crystal is required because the evanescent wave decays exponentially within 2 µm of the surface[1],[6].

  • Crystal Cleaning: Wipe the diamond or ZnSe IRE crystal with a lint-free swab moistened with a volatile solvent like isopropanol. Allow to evaporate completely[1].

  • System Validation (Background): Acquire a background scan of the empty crystal. Validation: Ensure no residual peaks from previous samples or cleaning solvents are present.

  • Sample Application: Deposit ~2-5 mg of the neat 2-(8-bromo-2H-chromen-6-yl)acetonitrile powder directly onto the center of the crystal[6].

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks. This ensures reproducible, high-pressure contact between the rigid solid and the crystal, maximizing the penetration depth of the evanescent wave.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the software to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Comparative Performance Summary

When analyzing heavy, halogenated organic molecules like 2-(8-bromo-2H-chromen-6-yl)acetonitrile, the choice of method dictates workflow efficiency and spectral focus.

Table 2: Performance Comparison Matrix

MetricKBr Pellet TransmissionATR-FTIR
Sample Preparation Time 1[1]1[1]
Sample Destructiveness Destructive (mixed with KBr)6[6]
Spectral Quality (High Wavenumbers) Excellent (True representation of C-H stretches)Diminished (Requires software correction)
Spectral Quality (Low Wavenumbers) GoodExcellent (Enhanced C-Br stretch visibility)
Quantitative Accuracy 4[4]1[1]
Moisture Interference 5[5]Zero risk (Neat sample used)

Conclusion For rapid, routine structural verification of 2-(8-bromo-2H-chromen-6-yl)acetonitrile during synthesis or quality control, ATR-FTIR is the superior alternative due to its speed, non-destructive nature, and enhanced sensitivity to the heavy C-Br bond. However, if the goal is to establish a primary reference standard for regulatory submission, the KBr Pellet method remains mandatory due to its generation of a classic, unskewed transmission spectrum that perfectly aligns with historical spectral libraries.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution.
  • Kindle Tech. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Kindle-Tech.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.
  • AIP Publishing. "Experimental and computational analysis of C≡N and C–H stretching bands in acetonitrile solutions." AIP.
  • Benchchem. "A Comparative Guide to the FTIR Spectral Interpretation of 2-(4-Chlorophenoxy)acetonitrile." Benchchem.
  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate.

Sources

Validation of Reverse-Phase HPLC Methods for 2-(8-bromo-2H-chromen-6-yl)acetonitrile: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate analysis is the chromatographic resolution of halogenated aromatic isomers. The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile is a prime example of a structurally complex building block that demands rigorous analytical control. Featuring a bulky bromine atom, an electron-rich chromene ring, and a polar nitrile group, this molecule presents unique retention and selectivity challenges.

When validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound—particularly for purity assay and batch release—the choice of stationary phase and particle morphology is the difference between a robust, lifecycle-ready method and one plagued by co-eluting impurities.

This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) C18 column against a modern Superficially Porous Particle (SPP) Pentafluorophenyl (PFP) column. By grounding our methodology in the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines, we will explore the causality behind chromatographic performance and establish a self-validating protocol for this critical analyte.

The Chromatographic Challenge & Mechanistic Rationale

In synthetic pathways involving 2-(8-bromo-2H-chromen-6-yl)acetonitrile, the most critical impurities are typically positional isomers (e.g., the 6-bromo analogue) or des-bromo degradants.

Traditional C18 stationary phases rely almost exclusively on dispersive, hydrophobic interactions. Because positional isomers of halogenated aromatics share identical molecular weights, volumes, and nearly identical partition coefficients (LogP), C18 phases often fail to provide adequate selectivity, resulting in critical pair co-elution.

Conversely, Pentafluorophenyl (PFP) phases offer orthogonal selectivity. The highly electronegative fluorine atoms create an electron-deficient phenyl ring (a Lewis acid), which engages in strong π−π interactions with the electron-rich chromene ring of our analyte[3]. Furthermore, PFP phases facilitate dipole-dipole interactions and specific halogen bonding with the analyte's bromine atom[4].

To compound the stationary phase advantage, we must consider particle morphology. Superficially Porous Particles (SPP) , also known as core-shell particles, feature a solid silica core surrounded by a thin porous shell. This geometry restricts the diffusion depth of the analyte, drastically reducing the mass transfer resistance ( C -term of the van Deemter equation)[5][6]. The result is UHPLC-level efficiency (sharper peaks) at standard HPLC backpressures[7].

ColumnComparison cluster_C18 Traditional Approach cluster_PFP Optimized Approach Analyte Analyte: 2-(8-bromo-2H-chromen-6-yl)acetonitrile (Halogenated Aromatic) FPP Fully Porous Particle (FPP) Deep pore diffusion Analyte->FPP SPP Superficially Porous Particle (SPP) Short diffusion path Analyte->SPP C18 C18 Stationary Phase Hydrophobic interactions only FPP->C18 Result1 Poor Isomer Resolution Broader Peaks C18->Result1 PFP Pentafluorophenyl (PFP) Phase π-π, Dipole, Halogen bonding SPP->PFP Result2 Baseline Resolution High Efficiency PFP->Result2

Fig 1. Mechanistic comparison of FPP C18 vs. SPP PFP for halogenated aromatic resolution.

Experimental Protocol: A Self-Validating System

To objectively compare these two approaches, we designed a validation protocol aligned with the ICH Q2(R2) framework[1] and the lifecycle management concepts of USP <1225>[2], focusing on the "Fitness for Purpose" of the Reportable Result.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System (or equivalent 400-bar HPLC).

  • Mobile Phase: Isocratic; 45% Water (0.1% Formic acid) : 55% Acetonitrile. Note: Formic acid is critical to suppress silanol ionization and maintain sharp peak shapes for the polar nitrile group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Columns Evaluated:

    • Column A (Traditional): FPP C18, 150 x 4.6 mm, 5 µm.

    • Column B (Optimized): SPP PFP, 150 x 4.6 mm, 2.7 µm.

Step-by-Step Validation Execution
  • System Suitability & Specificity:

    • Prepare a resolution solution containing 100 µg/mL of 2-(8-bromo-2H-chromen-6-yl)acetonitrile and 10 µg/mL of its critical positional isomer, 2-(6-bromo-2H-chromen-6-yl)acetonitrile.

    • Acceptance Criterion: Resolution ( Rs​ ) between the two isomers must be ≥1.5 (baseline resolution).

  • Linearity & Range:

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).

    • Acceptance Criterion: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery):

    • Spike known amounts of the analyte into a synthetic sample matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

    • Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Perform 6 replicate injections of the 100% standard solution.

    • Acceptance Criterion: Relative Standard Deviation (%RSD) of peak area ≤2.0% .

Comparative Validation Data

The quantitative data generated from the execution of the protocol is summarized in the tables below.

Table 1: System Suitability & Specificity (Resolution)

Assessing the ability of the method to unequivocally assess the analyte in the presence of its positional isomer.

ParameterColumn A: FPP C18 (5 µm)Column B: SPP PFP (2.7 µm)ICH/USP Requirement
Retention Time ( tR​ ) 6.8 min5.2 minN/A
Theoretical Plates ( N ) ~8,500~22,400> 2,000
Tailing Factor ( Tf​ ) 1.451.08 ≤1.5
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution) 2.8 (Baseline Resolved) ≥1.5
Backpressure 115 bar210 bar< 400 bar
Table 2: Linearity & Accuracy

Ensuring the method provides a proportional response and exact quantitation across the reportable range.

ParameterColumn A: FPP C18 (5 µm)Column B: SPP PFP (2.7 µm)
Linearity Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9999
Accuracy (80% Spike) 97.4% ± 1.2%99.8% ± 0.4%
Accuracy (100% Spike) 98.1% ± 1.5%100.2% ± 0.3%
Accuracy (120% Spike) 97.8% ± 1.1%100.1% ± 0.5%
Table 3: Precision (Repeatability)

Evaluating the internal consistency of the chromatographic system.

Injection #Column A Peak Area (mAUs)Column B Peak Area (mAUs)
11452.31502.1
21420.11504.5
31485.61499.8
41410.41501.2
51466.81505.0
61435.21503.7
% RSD 1.95% 0.13%

Discussion: The Causality of Performance

The data clearly demonstrates that the SPP PFP column is vastly superior for the validation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. But as scientists, we must look beyond the numbers to understand why.

1. Specificity and Resolution Failure on C18: Column A (FPP C18) failed the specificity requirement ( Rs​=1.1 ). Because the 6-bromo and 8-bromo isomers share identical hydrophobicity, the C18 alkyl chains could not differentiate them. Column B (SPP PFP) achieved an Rs​ of 2.8. The spatial arrangement of the bromine atom on the chromene ring alters the local dipole moment and steric bulk. The rigid, electron-deficient pentafluorophenyl ring acts as a steric and electronic "lock-and-key," recognizing these subtle spatial differences through shape selectivity and halogen bonding[3].

2. Accuracy and Precision Discrepancies: While Column A technically passed the ≤2.0% RSD threshold for precision (1.95%), it exhibited significantly higher variance than Column B (0.13%). This is a direct consequence of particle morphology. The fully porous 5 µm particles in Column A suffer from deep intra-particle diffusion, leading to band broadening and a tailing factor of 1.45. Tailing peaks are notoriously difficult for chromatography data systems (CDS) to integrate consistently, leading to area variance.

Conversely, the 2.7 µm core-shell particles in Column B restrict diffusion to the thin outer shell[6]. This rapid mass transfer yields highly symmetrical peaks ( Tf​=1.08 ) and massive theoretical plate counts ( N=22,400 ), ensuring pristine integration and near-perfect accuracy (100.2%) and precision (0.13%).

3. Lifecycle and Reportable Result: Under the proposed revisions to USP <1225> and ICH Q14, validation is no longer a static checklist but a demonstration of "Fitness for Purpose"[2][8]. An analytical method that barely passes resolution criteria (like the C18 approach) carries a high risk of out-of-specification (OOS) results during routine batch testing. The SPP PFP method provides a robust design space, ensuring the Reportable Result remains reliable throughout the drug development lifecycle.

Conclusion

For the RP-HPLC analysis of complex, halogenated aromatics like 2-(8-bromo-2H-chromen-6-yl)acetonitrile, traditional fully porous C18 columns are often inadequate. By transitioning to a Superficially Porous Particle (SPP) Pentafluorophenyl (PFP) column, analytical laboratories can leverage multi-modal interactions ( π−π , dipole, halogen bonding) and superior mass transfer kinetics. This combination not only guarantees baseline resolution of critical isomeric impurities but also establishes a highly accurate, precise, and lifecycle-resilient method compliant with rigorous ICH Q2(R2) standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy URL:[Link][2]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog URL:[Link][8]

  • The Difference Between Superficially Porous and Fully Porous Particles Chrom Tech, Inc. URL:[Link][5]

  • Core-shell column (Mass Transfer Principles) Shimadzu URL:[Link][6]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link][3]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC Element Lab Solutions URL:[Link][7]

Sources

2-(8-Bromo-2H-chromen-6-yl)acetonitrile vs. Alternative Chromene Intermediates: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

In modern medicinal chemistry, the 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore frequently embedded in integrin inhibitors, anti-diabetic agents, and selective tyrosinase inhibitors [1, 2]. As drug discovery programs demand increasingly complex Structure-Activity Relationship (SAR) explorations, the selection of bifunctional building blocks becomes critical.

2-(8-Bromo-2H-chromen-6-yl)acetonitrile (CAS 1311317-88-0) has emerged as a highly versatile intermediate. By featuring both an aryl bromide at the 8-position and an aliphatic nitrile at the 6-position, it offers orthogonal reactivity vectors. This guide objectively compares its synthetic utility against other common chromene intermediates, detailing the causality behind reaction choices and providing self-validating experimental protocols.

Structural Rationale & Orthogonal Reactivity

The strategic value of 2-(8-bromo-2H-chromen-6-yl)acetonitrile lies in the electronic and spatial decoupling of its two functional handles:

  • The 8-Bromo Vector: Positioned adjacent to the pyran oxygen, this site is sterically accessible for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The inductive electron-withdrawing effect of the adjacent oxygen slightly activates the C-Br bond for oxidative addition by Palladium(0) compared to an unfunctionalized phenyl ring.

  • The 6-Acetonitrile Vector: The cyanomethyl group (–CH₂CN) is insulated from the chromene π-system by a single methylene carbon. This aliphatic nature means the α-protons are acidic enough for deprotonation (pKa ~ 25 in DMSO) to form an enolate, yet the resulting functionalization does not disrupt the aromaticity of the core [3]. Furthermore, the nitrile can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid without affecting the 2H-chromene double bond.

Workflow Core 2-(8-bromo-2H-chromen-6-yl)acetonitrile (Bifunctional Scaffold) Path1 Pd-Catalyzed Suzuki Coupling (8-Position) Core->Path1 Boronic Acid, Pd(dppf)Cl2, K2CO3 Path2 Base-Mediated α-Alkylation (6-Acetonitrile Position) Core->Path2 Alkyl Halide, NaH, DMF Prod1 8-Aryl-2H-chromen-6-yl)acetonitrile (Preserved Nitrile) Path1->Prod1 Prod2 α,α-Dialkyl-(8-bromo-2H-chromen-6-yl)acetonitrile (Preserved Bromide) Path2->Prod2

Caption: Orthogonal reactivity pathways demonstrating independent functionalization of the 8-bromo and 6-acetonitrile sites.

Comparative Performance Analysis

To justify the selection of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, we must benchmark it against structurally related alternatives. Table 1 summarizes the reactivity profiles and limitations of competing intermediates.

Table 1: Reactivity & Application Comparison
IntermediatePrimary Functional HandleSecondary HandleKey AdvantagesMajor Limitations
2-(8-Bromo-2H-chromen-6-yl)acetonitrile 8-Bromo (Cross-coupling)6-CH₂CN (Alkylation/Reduction)True orthogonal reactivity; enables independent bi-directional SAR growth.Requires careful base selection to avoid nitrile hydrolysis.
6-Bromo-2H-chromene-3-carbonitrile 6-Bromo (Cross-coupling)3-CN (Conjugated Nitrile)Excellent for Michael additions or generating rigid tricyclic systems.Nitrile is vinylic; lacks α-protons for alkylation. Susceptible to nucleophilic attack at C4.
Methyl 8-bromo-2H-chromene-6-carboxylate 8-Bromo (Cross-coupling)6-COOMe (Ester)Direct precursor for amidation [1].Ester hydrolysis requires harsher aqueous base, which can risk opening the pyran ring.
2-(2H-Chromen-6-yl)acetonitrile 6-CH₂CN (Alkylation)NoneSimplified synthesis; ideal when only one vector needs elaboration.Lacks the 8-position handle; cannot be used for complex multi-vector drug scaffolds.

Mechanistic Grounding: Synthesis of the Chromene Core

The synthesis of highly functionalized 2H-chromenes often relies on the transition-metal-catalyzed cyclization of aryl propargyl ethers. According to recent patent literature detailing the synthesis of α4β7 integrin inhibitors [1], Gold(I) catalysts are uniquely suited for this transformation.

Causality in Catalyst Selection: Gold(I) complexes, such as (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, are soft Lewis acids. They exhibit profound carbophilicity, selectively activating the alkyne π-system of the propargyl ether without coordinating to the basic nitrogen of the nitrile group. This prevents catalyst poisoning and ensures high cyclization yields [1, 2].

G A Aryl Propargyl Ether (Precursor) B Au(I) π-Alkyne Complex (Activation) A->B + Au(I) Catalyst C Intramolecular Cyclization (Hydroaryloxylation) B->C Rearrangement D 2H-Chromene Core (Product) C->D - Au(I) (Turnover)

Caption: Mechanistic pathway of Gold(I)-catalyzed aryl propargyl ether cyclization to 2H-chromenes.

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate the orthogonal functionalization of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. Each step is designed with internal controls to validate the preservation of the non-reacting handle.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (8-Position)

Objective: Couple an aryl boronic acid to the 8-position while leaving the aliphatic nitrile intact.

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle accelerates reductive elimination, minimizing side reactions. K₂CO₃ is a mild base that facilitates transmetalation but is too weak to deprotonate the α-protons of the nitrile (pKa ~ 25).

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Validation: Monitor via LC-MS. The target mass should reflect the cross-coupled product. The absence of an M+18 peak (amide) confirms the nitrile was not hydrolyzed by the aqueous base.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Base-Mediated α-Alkylation (6-Position)

Objective: Introduce an alkyl group at the cyanomethyl carbon while preserving the 8-bromide for downstream coupling.

  • Preparation: Dissolve 2-(8-bromo-2H-chromen-6-yl)acetonitrile (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the nitrile carbon (which would occur with NaOH or KOH, leading to hydrolysis).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether. ¹H-NMR analysis of the crude product should show the disappearance of the singlet at ~3.7 ppm (the original -CH₂- protons) and the appearance of a new multiplet/quartet, confirming successful α-alkylation. The aromatic proton signals, particularly the one adjacent to the bromide, should remain unchanged.

Conclusion

For complex drug discovery programs requiring multidirectional vector growth, 2-(8-bromo-2H-chromen-6-yl)acetonitrile is vastly superior to simpler analogs like 6-bromo-2H-chromene-3-carbonitrile or 2-(2H-chromen-6-yl)acetonitrile. Its ability to undergo chemoselective transition-metal catalysis at the 8-position, followed by precise enolate chemistry at the 6-position, allows medicinal chemists to rapidly generate diverse libraries of chromene-based therapeutics.

References

  • Title: Compounds for inhibition of alpha 4 beta 7 integrin (US Patent 11224600B2)
  • Title: Catalytic Synthesis of 2H-Chromenes Source: ACS Catalysis (2015, 5, 2329−2366) URL: [Link]

  • Title: Transition Metal-Free Cross-Dehydrogenative Coupling Reaction of Coumarins with Acetonitrile or Acetone Source: The Journal of Organic Chemistry (2018) URL: [Link]

X-Ray Diffraction (XRD) Validation of 2-(8-bromo-2H-chromen-6-yl)acetonitrile Crystals: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and materials science, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 2-(8-bromo-2H-chromen-6-yl)acetonitrile is a highly valuable building block; chromene derivatives are well-documented for their broad spectrum of biological activities, including anti-cancer and antimicrobial properties[1].

However, the efficacy of any downstream pharmaceutical application relies heavily on the purity and thermodynamic stability of this intermediate. This guide provides an objective, data-driven comparison of our optimized, highly crystalline 2-(8-bromo-2H-chromen-6-yl)acetonitrile product against standard industry alternatives, utilizing rigorous X-Ray Diffraction (XRD) validation.

The Rationale for XRD Validation

To establish true scientific trust, analytical protocols must move beyond simple purity assays (like HPLC) and confirm the three-dimensional atomic arrangement of the molecule. We employ a dual-pronged, self-validating XRD approach:

  • Single-Crystal X-Ray Diffraction (SCXRD): This is the definitive "gold standard" for determining the absolute configuration, bond connectivity, and supramolecular packing of a molecule. The presence of the bromine atom and the chromene core facilitates complex intermolecular interactions, such as halogen bonding and π−π stacking, which stabilize the crystal lattice [5]. The standard guideline for small-molecule pharmaceutical crystals dictates that SCXRD intensities must be measured to at least a 0.85 Å resolution to ensure atomic precision [2].

  • Powder X-Ray Diffraction (PXRD): While SCXRD analyzes a single particle, PXRD evaluates the bulk material. By adhering to pharmacopeial standards such as USP General Chapter <941>, PXRD ensures that the bulk powder is phase-pure and free of polymorphic impurities [4].

By calculating a theoretical powder pattern from the SCXRD data and overlaying it onto the experimental PXRD data, we create a self-validating system . If the patterns match, the single crystal perfectly represents the bulk macroscopic powder [3].

XRD_Workflow cluster_0 Single-Crystal XRD (SCXRD) cluster_1 Powder XRD (PXRD) Start 2-(8-bromo-2H-chromen-6-yl)acetonitrile Sample SC_Prep Crystal Selection (0.1 - 0.3 mm) Start->SC_Prep PX_Prep Powder Grinding (Uniform Particle Size) Start->PX_Prep SC_Data Data Collection (< 0.85 Å Resolution) SC_Prep->SC_Data SC_Solve Structure Solution (Absolute Config) SC_Data->SC_Solve Validation Cross-Validation (Calculated vs Experimental PXRD) SC_Solve->Validation PX_Data Bragg-Brentano Scanning (2θ) PX_Prep->PX_Data PX_Solve Phase Identification & Rietveld Refinement PX_Data->PX_Solve PX_Solve->Validation

Workflow for self-validating XRD analysis of 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Comparative Performance Matrix

Not all commercially available batches of 2-(8-bromo-2H-chromen-6-yl)acetonitrile are created equal. Poor crystallization processes often yield amorphous solids or polymorphic mixtures, which can lead to unpredictable solubility and reactivity profiles during downstream synthesis.

The table below summarizes the quantitative solid-state data comparing our optimized crystalline product against common alternatives.

ParameterOptimized Crystalline ProductAlternative A (Amorphous/Crude)Alternative B (Mixed Polymorphs)
Solid-State Form Single Polymorph (Crystalline)Amorphous SolidPolymorphic Mixture
PXRD Profile Sharp, distinct Bragg peaksBroad halo, no distinct peaksOverlapping, inconsistent peaks
SCXRD Resolution < 0.85 Å (Atomic resolution)N/A (Cannot be crystallized)> 1.0 Å (Poor crystal quality)
Phase Purity (Rietveld) > 99.5% UndeterminedVariable (Batch-dependent)
Lattice Stability High (Stabilized by π−π / Br-bonds)Low (Prone to crystallization)Moderate (Risk of phase transition)
R-factor ( R1​ ) < 5% (High structural accuracy)N/A> 10% (High error margin)

Experimental Methodologies & Protocols

To guarantee trustworthiness and reproducibility, the following step-by-step methodologies detail the exact causality behind our experimental choices.

Method A: Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Crystal Selection and Mounting: Select a pristine, untwinned single crystal of 2-(8-bromo-2H-chromen-6-yl)acetonitrile with optimal dimensions (approximately 0.1×0.1×0.2 mm). Causality: Crystals must be large enough to diffract strongly but small enough to remain entirely within the uniform X-ray beam path. Mount the crystal on a MiTeGen loop using inert perfluorinated oil to prevent atmospheric degradation.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) radiation source. Maintain the sample at a cryogenic temperature (100 K) using a nitrogen stream. Causality: Cooling minimizes the thermal vibration of atoms, significantly enhancing the signal-to-noise ratio and allowing data collection to the required < 0.85 Å resolution[2].

  • Data Reduction and Integration: Integrate the diffraction frames using instrument-specific software. Apply Lorentz-polarization and empirical absorption corrections. Causality: The heavy bromine atom strongly absorbs X-rays; failing to correct for this will result in distorted electron density maps.

  • Structure Solution: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 . The final model is self-validated when the R1​ factor drops below 5%, confirming the proposed atomic coordinates perfectly match the observed diffraction data.

Method B: Powder X-Ray Diffraction (PXRD) Bulk Validation
  • Sample Preparation: Gently grind the bulk sample in an agate mortar to achieve a uniform particle size (< 10 μ m). Causality: The chromene derivatives often form needle-like crystals. Grinding ensures random orientation of the crystallites, preventing "preferred orientation" which artificially skews the intensity of specific Bragg peaks [4].

  • Data Acquisition: Load the powder into a zero-background silicon holder. Scan using a Bragg-Brentano geometry diffractometer from 2θ=3∘ to 40∘ with a step size of 0.01∘ .

  • Cross-Validation (The Self-Validating Step): Generate a theoretical powder pattern from the SCXRD Crystallographic Information File (CIF). Overlay this calculated pattern with the experimental PXRD data.

  • Rietveld Refinement: Perform Rietveld refinement to quantify phase purity. A Goodness-of-Fit (GoF) near 1.0 confirms that the bulk material is phase-pure and structurally identical to the validated single crystal [3].

SPR Mol 2-(8-bromo-2H-chromen-6-yl)acetonitrile Br Bromine Atom (Halogen Bonding) Mol->Br Chromene Chromene Core (π-π Stacking) Mol->Chromene Nitrile Acetonitrile Group (Dipole/H-Bonding) Mol->Nitrile Lattice Highly Ordered Crystal Lattice Br->Lattice Chromene->Lattice Nitrile->Lattice Stability Thermodynamic Stability & High Purity Lattice->Stability

Intermolecular forces driving the thermodynamic stability of the crystal lattice.

Conclusion

By subjecting 2-(8-bromo-2H-chromen-6-yl)acetonitrile to rigorous, self-validating XRD analysis, we eliminate the structural ambiguity that plagues amorphous or mixed-polymorph alternatives. The integration of high-resolution SCXRD with bulk PXRD cross-validation guarantees that researchers receive a thermodynamically stable, phase-pure intermediate, ultimately de-risking downstream synthetic workflows.

References

  • Analysis of supramolecular self-assembly of two chromene derivatives: Synthesis, crystal structure, Hirshfeld surface, quantum computational and molecular docking studies. Journal of Molecular Structure.[Link]

  • 9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry.[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications.[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.[Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 2-(8-bromo-2H-chromen-6-yl)acetonitrile. As a specialized research chemical, its unique structure—incorporating a brominated aromatic ring and a nitrile functional group—necessitates a rigorous and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personnel protection and environmental compliance.

Core Principle: Hazard-Aware Waste Management

  • Brominated (Halogenated) Moiety : This classification is critical for waste segregation. Halogenated organic compounds are more costly to dispose of and require specialized high-temperature incineration to prevent the formation of persistent environmental pollutants like dioxins.[1] Mixing them with non-halogenated waste contaminates the entire stream, escalating disposal costs and environmental risk.[1]

  • Acetonitrile Moiety : The nitrile group (-C≡N) presents a significant toxicological risk. Compounds like bromoacetonitrile, a structural analogue, are classified as highly toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Furthermore, nitriles can decompose under acidic conditions to release highly toxic hydrogen cyanide gas.[5]

Based on these structural analogies, we can anticipate the primary hazards associated with this compound.

Table 1: Anticipated Hazard Profile of 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Hazard Category Anticipated Risk & Rationale Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be toxic based on the bromoacetonitrile structure.[2][6] Exposure should be minimized through engineering controls and PPE. [3][4]
Skin Corrosion/Irritation High. Likely to be a skin irritant or corrosive.[3][6] Direct skin contact must be avoided. [7][8]
Eye Damage/Irritation High. Expected to cause serious eye irritation or damage; many related compounds are lachrymators (tear-inducing).[3][9] [6][8]
Environmental Hazard High. Brominated organic compounds can be persistent in the environment.[10][11] Improper disposal, especially into drains, is strictly forbidden.[1][3] [7][12]

| Chemical Reactivity | Moderate. Incompatible with strong acids, bases, and strong oxidizing agents.[5][8] Contact with acid could liberate toxic hydrogen cyanide gas.[5] |[13] |

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that waste is handled safely and in accordance with established laboratory safety guidelines.[12][14]

DisposalWorkflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Disposal Generate Waste Generated (e.g., reaction quench, contaminated gloves) Identify Identify Waste Type Generate->Identify Liquid Liquid Waste (Solutions containing the compound) Identify->Liquid Is it a liquid? Solid Solid Waste (Gloves, paper, silica gel) Identify->Solid Is it a contaminated solid? Glass Contaminated Sharps (Vials, pipettes, glassware) Identify->Glass Is it contaminated glass/sharps? Container_L Labelled, Capped 'Halogenated Organic Liquid Waste' Liquid->Container_L Container_S Labelled, Lined 'Halogenated Organic Solid Waste' Solid->Container_S Container_G Puncture-Proof 'Contaminated Sharps/Glass' Glass->Container_G Storage Store in Designated Satellite Accumulation Area Container_L->Storage Container_S->Storage Container_G->Storage Pickup Arrange Pickup by Certified Hazardous Waste Service Storage->Pickup Incineration Final Disposal: High-Temperature Incineration Pickup->Incineration

Caption: Decision workflow for the safe segregation and disposal of 2-(8-bromo-2H-chromen-6-yl)acetonitrile waste streams.

Detailed Disposal Protocol

Adherence to a step-by-step protocol is essential for safety and compliance. Do not deviate from these procedures.

Part A: Waste Segregation and Container Preparation

This is the most critical phase for preventing accidental chemical reactions and ensuring proper final disposal.

  • Select Appropriate Waste Containers :

    • Liquid Waste : Use a chemically resistant (e.g., HDPE or glass) container with a screw-top, vapor-tight lid. The container must be compatible with the solvent used.[15]

    • Solid Waste : Use a dedicated, leak-proof container, often a drum or pail lined with a heavy-duty plastic bag.[16]

    • Contaminated Glassware/Sharps : Use a designated, puncture-resistant sharps container or a rigid bucket clearly labeled for broken glass.[17]

  • Pre-Label Containers : Before adding any waste, label the container clearly.[15] The label must include:

    • The words "Hazardous Waste".[16]

    • The specific waste category: "Halogenated Organic Liquid Waste " or "Halogenated Organic Solid Waste ".[16][18]

    • A full list of the chemical contents, including solvents. Do not use abbreviations.[15] For example: "Waste: 2-(8-bromo-2H-chromen-6-yl)acetonitrile in Acetonitrile".

  • Deposit Waste :

    • Carefully transfer waste into the appropriate, pre-labeled container.

    • NEVER mix halogenated waste with non-halogenated organic waste.[1][12]

    • NEVER mix incompatible waste types, such as acids or strong oxidizers, in the same container.[5][14]

    • Keep waste containers closed at all times except when actively adding waste.[15]

Part B: Storage and Final Disposal
  • Interim Storage : Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[14] This area should be away from heat sources and incompatible chemicals.[16]

  • Accumulation Limits : Do not accumulate large quantities of waste in the laboratory. Regular disposal should be part of the standard laboratory safety program.[14]

  • Professional Disposal : Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposition : The approved and required method for destroying halogenated organic waste is high-temperature incineration at a specialized facility equipped with scrubbers to manage hazardous combustion byproducts.[10][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [3][12]

Emergency Procedures: Spill and Exposure

Preparedness is key to mitigating the impact of an accidental release.

Minor Chemical Spill (<100 mL within a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Control Vapors : Ensure the chemical fume hood is functioning correctly. Work within the hood.[2]

  • Contain & Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated "Halogenated Organic Solid Waste" container.[16]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous solid waste.

  • Report : Report the incident to your laboratory supervisor or EHS officer.

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.[15]

Personnel Exposure

Immediate first aid is critical. First responders must protect themselves.[2]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[2]

By implementing these rigorous procedures, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your vital research does not come at the cost of safety or compliance.

References

  • Pasuruan, ID. (n.d.). Google.
  • UOW. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong.
  • UOW. (2012, April). Laboratory Waste Disposal. University of Wollongong.
  • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales.
  • RiskAssess. (n.d.). Disposal of chemical wastes. RiskAssess.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. BenchChem.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Bromoacetonitrile. Sigma-Aldrich.
  • ThermoFisher Scientific. (2026, January 2). SAFETY DATA SHEET - Bromoacetonitrile. ThermoFisher Scientific.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Spectrum Chemical. (2016, December 14). SAFETY DATA SHEET - Bromoacetonitrile. Spectrum Chemical.
  • Santa Cruz Biotechnology. (n.d.). Bromoacetonitrile. Santa Cruz Biotechnology.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Bromoacetonitrile. Fisher Scientific.
  • CPAChem. (2023, March 21). Safety data sheet - Bromoacetonitrile. CPAChem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Novachem. (2024, February 14). Acetonitrile. Novachem.
  • CymitQuimica. (2026, February 25). Safety Data Sheet - 2-(6-Bromo-2,3-difluorophenyl)acetonitrile. CymitQuimica.
  • KSU. (n.d.). Bromine Safety & Standard Operating Procedures. Kansas State University.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Acetonitrile. Merck Millipore.
  • AMERICAN ELEMENTS. (n.d.). 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. AMERICAN ELEMENTS.
  • NextSDS. (n.d.). 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. NextSDS.
  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. New Zealand Ministry for the Environment.
  • DCCEEW. (2022, June 30). Acetonitrile. Australian Government Department of Climate Change, Energy, the Environment and Water.
  • NOAA. (n.d.). BROMOACETONITRILE. CAMEO Chemicals - NOAA.

Sources

A Senior Application Scientist's Guide to Handling 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 2-(8-bromo-2H-chromen-6-yl)acetonitrile, a member of the chromene-based class of molecules, shows potential as a biologically active agent, notably in anti-cancer research.[1] This inherent bioactivity, combined with the structural alerts present in the molecule, necessitates a rigorous and proactive safety protocol.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causality-driven understanding of the hazards associated with this compound. By understanding the "why" behind each safety recommendation, we can cultivate a laboratory environment where safety is not just a protocol, but an instinct. This document provides the essential, immediate safety and logistical information required for the confident and secure handling of 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Deconstructing the Hazard Profile: An Evidence-Based Assessment

The Bromoacetonitrile Moiety: A Red Flag for Acute Toxicity

The presence of the bromoacetonitrile functional group is the most significant indicator of potential acute toxicity. Bromoacetonitrile itself is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is a lachrymator, meaning it can cause tearing and severe irritation to the eyes and respiratory tract.[4]

  • Toxicity by All Routes: Like its parent compound, acetonitrile, exposure through inhalation, ingestion, or skin absorption can be harmful.[5][6][7] The nitrile group (-CN) is a key concern, as it can be metabolized to cyanide, leading to cytotoxic anoxia by blocking cellular respiration.[7]

  • Dermal and Eye Corrosivity: Brominated organic compounds are often corrosive. Bromoacetonitrile is known to cause severe skin burns and eye damage.[4][8] Therefore, any contact with skin or eyes must be treated as a serious incident requiring immediate medical attention.[4][9]

The Brominated Aromatic System: Persistence and Reactivity

The bromine atom attached to the chromene ring introduces hazards common to halogenated organic compounds.

  • Reactivity: Bromine and its organic derivatives can be highly reactive and may act as strong oxidizing agents.[10][11] Care must be taken to store them away from incompatible materials like strong bases, acids, or reducing agents.[8]

  • Environmental Persistence: Polybrominated organics can be persistent in the environment and may bioaccumulate.[12] This underscores the critical importance of a dedicated and compliant waste disposal stream.

The Chromene Core: A Biologically Active Scaffold

The chromene scaffold is found in many biologically active compounds. The fact that this specific molecule is being investigated for anti-cancer properties implies it is designed to interact with biological systems.[1] All novel, biologically active compounds should be treated as potentially cytotoxic or having unknown long-term health effects.

Inferred Hazard Summary: Based on this analysis, 2-(8-bromo-2H-chromen-6-yl)acetonitrile must be handled as a compound that is:

  • Acutely toxic by inhalation, ingestion, and dermal contact.

  • A severe skin, eye, and respiratory tract irritant or corrosive.

  • Potentially cytotoxic with unknown long-term toxicological properties.

  • Environmentally persistent.

Core Directive: Personal Protective Equipment (PPE) & Engineering Controls

Given the high inferred toxicity, a multi-layered approach to protection is mandatory. This begins with engineering controls as the primary line of defense, supplemented by a comprehensive PPE protocol.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, both as a solid and in solution, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood protects against the inhalation of toxic vapors or fine powders.[13] The sash should be kept as low as possible to provide a physical barrier and ensure optimal airflow.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Preparation & Weighing (Solid) Double-glove with chemical-resistant nitrile gloves.[14][15]Chemical safety goggles AND a full-face shield.Laboratory coat, long pants, closed-toe shoes. Consider a disposable gown.
Handling Solutions Double-glove with chemical-resistant nitrile gloves.Chemical safety goggles. A face shield is recommended.Laboratory coat, long pants, closed-toe shoes.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical safety goggles AND a full-face shield.Chemical-resistant apron or suit. Use a respirator if outside a fume hood.
Waste Disposal Double-glove with chemical-resistant nitrile gloves.Chemical safety goggles.Laboratory coat, long pants, closed-toe shoes.

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and acids.[16][17] Double-gloving provides an extra layer of security against tears and minimizes exposure when removing the outer, contaminated glove.[18]

  • Eye & Face Protection: The lachrymatory and corrosive nature of the bromoacetonitrile moiety demands robust protection. Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.

  • Body Protection: A standard lab coat is the minimum requirement. Given the high dermal toxicity, a chemical-resistant apron or disposable gown is strongly recommended, especially when handling larger quantities.

Operational & Disposal Plans: A Step-by-Step Guide

Standard Operating Procedure (SOP) Workflow

The following workflow diagram illustrates the critical steps for safely handling the compound. This procedure is designed to minimize exposure at every stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_ppe Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep_hood Verify Fume Hood is Functioning Correctly prep_ppe->prep_hood prep_setup Assemble All Glassware & Equipment Inside Hood prep_hood->prep_setup handle_weigh Carefully Weigh Solid Compound Onto Creased Weigh Paper prep_setup->handle_weigh Begin Handling handle_transfer Transfer Solid to Reaction Vessel Using Powder Funnel handle_weigh->handle_transfer handle_solvent Add Solvent Slowly to Avoid Splashing handle_transfer->handle_solvent clean_quench Quench Reaction as per Protocol handle_solvent->clean_quench Reaction Complete clean_rinse Rinse Contaminated Glassware with Appropriate Solvent clean_quench->clean_rinse clean_waste Collect All Liquid & Solid Waste in Labeled Halogenated Waste Container clean_rinse->clean_waste clean_ppe Remove Outer Gloves (in hood). Dispose in Solid Waste. clean_waste->clean_ppe

Caption: A logical workflow for safely handling 2-(8-bromo-2H-chromen-6-yl)acetonitrile.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

  • Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite). Collect the absorbed material into a sealed, labeled waste container.[19] For larger spills, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Disposal Plan

All waste containing 2-(8-bromo-2H-chromen-6-yl)acetonitrile, including contaminated consumables (gloves, weigh paper, pipette tips) and reaction residues, must be disposed of as hazardous waste.

  • Waste Stream: The primary waste stream should be "Halogenated Organic Waste."[20] Do not mix with non-halogenated waste.

  • Container: Use a designated, properly labeled, and sealed waste container.

  • Neutralization (for specific cases): While not a primary disposal method for the compound itself, residual bromine from related processes can sometimes be neutralized with a reducing agent like sodium thiosulfate.[20][21] However, this should only be done as part of a validated and approved laboratory procedure.

  • Final Disposal: All hazardous waste must be handled and disposed of through your institution's licensed hazardous waste management provider.[5][21] Incineration at a licensed facility is a common method for destroying such compounds.[21]

Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like 2-(8-bromo-2H-chromen-6-yl)acetonitrile is paramount. By understanding the risks inferred from its chemical structure and adhering strictly to the engineering controls, PPE protocols, and operational plans outlined in this guide, we can advance our research goals while ensuring the safety of ourselves and our colleagues. Treat this compound with the respect its hazard profile demands, and always prioritize safety in every step of your experimental work.

References

  • ACETONITRILE. (2019, September 27).
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.
  • Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. (2017, August 30).
  • Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Loba Chemie.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Standard Operating Procedure: Bromine.
  • Nitrile Gloves Chemical Resistance Guide. (2024, July 3). Bergamot.
  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. (2026, February 24).
  • SAFETY DATA SHEET - Bromoacetonitrile. (2025, November 6). Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - Bromoacetonitrile. (2010, November 16). ThermoFisher Scientific.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • SAFETY DATA SHEET - Bromoacetonitrile. (2016, December 14). Spectrum Chemical.
  • Safety data sheet - Bromoacetonitrile. (2023, March 21). CPAChem.
  • SAFETY DATA SHEET - Bromoacetonitrile. Fisher Scientific.
  • Chromene-based compounds, methods and uses thereof.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December).
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27).
  • Navigating the Risks of Bromoacetonitrile: A Technical Support Guide. Benchchem.
  • Technical Review of Acetonitrile (Methyl Cyanide). (2013, January 17).
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Bromination. ACS GCI Pharmaceutical Roundtable.
  • Toxicological Review of Acetonitrile (CAS No. 75-05-8). U.S. Environmental Protection Agency.
  • Bromine water - disposal. (2008, October 22). Chemtalk - Science Forum For Lab Technicians.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-bromo-2H-chromen-6-yl)acetonitrile
Reactant of Route 2
2-(8-bromo-2H-chromen-6-yl)acetonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.